molecular formula C7H8N2O2 B125052 N-Methyl-4-pyridone-3-carboxamide CAS No. 769-49-3

N-Methyl-4-pyridone-3-carboxamide

Cat. No.: B125052
CAS No.: 769-49-3
M. Wt: 152.15 g/mol
InChI Key: KTLRWTOPTKGYQY-UHFFFAOYSA-N
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Description

N-methyl-4-pyridone-3-carboxamide is a member of the class of 4-pyridones that is 4-pyridone substituted with a carboxamide group at C-3 and a methyl group at N-1. It has a role as a mouse metabolite. It is a pyridinecarboxamide, a member of methylpyridines and a member of 4-pyridones.
This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea;  2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. N1-Methyl-4-pyridone-5-carboxamide (4PY ) is a normal human metabolite (one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation). 4PY concentration in serum is elevated in non-dialyzed chronic renal failure (CRF) patients when compared with controls. (A3294).

Properties

IUPAC Name

1-methyl-4-oxopyridine-3-carboxamide
Source PubChem
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InChI

InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLRWTOPTKGYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227697
Record name 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name N1-Methyl-4-pyridone-3-carboxamide
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CAS No.

769-49-3
Record name N1-Methyl-4-pyridone-3-carboxamide
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Record name 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide
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Record name 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide
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Record name 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
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Record name 1,4-DIHYDRO-1-METHYL-4-OXO-3-PYRIDINECARBOXAMIDE
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Record name N1-Methyl-4-pyridone-3-carboxamide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Role of N-Methyl-4-pyridone-3-carboxamide in NAD+ Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of nicotinamide adenine dinucleotide (NAD+) and niacin, has emerged as a molecule of significant interest in the study of NAD+ metabolism and its implications for human health. Historically considered an inert excretion product, recent evidence suggests 4PY and its derivatives may play active roles in cellular processes, particularly under conditions of metabolic stress and in various pathologies. This technical guide provides an in-depth exploration of the role of 4PY in NAD+ metabolism, detailing its biochemical origins, its impact on cellular energetics and inflammatory pathways, and its potential as a biomarker. This document synthesizes current knowledge, presents quantitative data, outlines key experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Introduction to NAD+ Metabolism and the Formation of 4PY

Nicotinamide adenine dinucleotide (NAD+) is a ubiquitous and essential coenzyme central to cellular metabolism, participating in a vast array of redox reactions critical for energy production. Beyond its role in bioenergetics, NAD+ is a crucial substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/157 glycohydrolases, which are involved in vital cellular processes such as DNA repair, gene expression, and calcium signaling.

The cellular NAD+ pool is maintained through a dynamic balance of biosynthesis and consumption. When NAD+ levels are in excess, or when the salvage pathway is saturated, nicotinamide (NAM), a primary breakdown product of NAD+-consuming enzymes, is catabolized for excretion. This process involves the methylation of NAM by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNAM). Subsequently, aldehyde oxidase acts on MNAM to produce two primary pyridone metabolites: N-methyl-2-pyridone-5-carboxamide (2PY) and this compound (4PY).[1][2][3] While 2PY is the major metabolite in humans under normal physiological conditions, the ratio of 2PY to 4PY can be altered in various disease states.

The Metabolic Pathway of 4PY Formation

The catabolism of nicotinamide to 4PY is a multi-step enzymatic process primarily occurring in the liver. The pathway serves to clear excess nicotinamide and maintain NAD+ homeostasis.

NAD_Metabolism_to_4PY NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM Sirtuins, PARPs, CD38 MNAM N1-Methylnicotinamide (MNAM) NAM->MNAM NNMT (S-adenosyl methionine) FourPY This compound (4PY) MNAM->FourPY Aldehyde Oxidase (AO) Excretion Urinary Excretion FourPY->Excretion

Figure 1: Simplified metabolic pathway of 4PY formation from NAD+.

Quantitative Effects of 4PY and its Derivatives on NAD+ Metabolism

While 4PY itself is a terminal metabolite, its ribosylated and phosphorylated derivatives have been shown to impact cellular NAD+ levels and overall energy balance. The ribonucleoside form, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR), can be taken up by cells and phosphorylated to form 4PYR monophosphate (4PYMP), diphosphate (4PYDP), and triphosphate (4PyTP). These molecules can act as structural analogs of NAD+ and its precursors, potentially interfering with NAD+-dependent enzymatic reactions.

CompoundCell TypeConcentrationEffect on NAD+ LevelsEffect on ATP LevelsReference
4PYRHuman Endothelial CellsNot specifiedDepletionDepletion[1]
4PYR4T1 Breast Cancer Cells100 µM (24h)Significant DecreaseNot specified[1]
4PYR4T1 Breast Cancer Cells100 µM (72h)Significant DecreaseNot specified[1]
4PYRLEC and H5V CellsNot specifiedNo significant effect on iNAD+ poolStrong depletion of iATP in H5V cells[4]

Note: The quantitative data on the direct effects of 4PY on NAD+ levels are limited, with more research focusing on its ribosylated form, 4PYR.

The Pro-inflammatory Role of 4PY

Recent studies have challenged the notion of 4PY as a biologically inert metabolite. Evidence suggests that at elevated concentrations, as observed in certain pathologies, 4PY can exert pro-inflammatory effects. A key finding is the ability of 4PY to induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[4][5] VCAM-1 plays a critical role in the adhesion and transmigration of leukocytes, a hallmark of inflammation and a key event in the pathogenesis of atherosclerosis.

Pro_inflammatory_Role_of_4PY Elevated_4PY Elevated Circulating 4PY Endothelial_Cell Endothelial Cell Elevated_4PY->Endothelial_Cell Acts upon VCAM1_Expression Increased VCAM-1 Expression Endothelial_Cell->VCAM1_Expression Induces Leukocyte_Adhesion Enhanced Leukocyte Adhesion VCAM1_Expression->Leukocyte_Adhesion Promotes Vascular_Inflammation Vascular Inflammation Leukocyte_Adhesion->Vascular_Inflammation Leads to

Figure 2: The proposed pro-inflammatory signaling pathway of 4PY.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of 4PY in NAD+ metabolism and related cellular processes.

Quantification of 4PY and NAD+ Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 4PY and other NAD+ metabolites in biological samples.

Sample Preparation (Cell Lysates):

  • Culture cells to the desired confluency.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with a cold extraction solvent (e.g., 80% methanol) containing internal standards.

  • Scrape the cells and collect the lysate.

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like NAD+ and its precursors.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

In Vitro PARP-1 Activity Assay

The activity of PARP-1 can be measured using commercially available kits or by developing an in-house assay. The general principle involves the PARP-1 catalyzed transfer of ADP-ribose from NAD+ to a substrate, often histones.

General Protocol:

  • Prepare a reaction mixture containing assay buffer, activated DNA (to stimulate PARP-1), and the test compound (e.g., 4PYR).

  • Add purified recombinant PARP-1 enzyme to the reaction mixture.

  • Initiate the reaction by adding NAD+.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Detect the amount of poly(ADP-ribose) (PAR) formed using one of the following methods:

    • ELISA-based: Use an anti-PAR antibody for detection.

    • Fluorometric: Use a fluorescently labeled NAD+ analog or a reagent that detects the remaining NAD+.

In Vitro SIRT1 Activity Assay

SIRT1 activity is typically measured by monitoring the deacetylation of a fluorescently labeled peptide substrate.

General Protocol:

  • Prepare a reaction mixture containing assay buffer, a fluorogenic SIRT1 substrate, and the test compound (e.g., 4PYR).

  • Add purified recombinant SIRT1 enzyme.

  • Initiate the reaction by adding NAD+.

  • Incubate at 37°C for a specified time.

  • Add a developer solution that generates a fluorescent signal from the deacetylated substrate.

  • Measure the fluorescence using a microplate reader.

VCAM-1 Expression Assay in Endothelial Cells

The effect of 4PY on VCAM-1 expression in endothelial cells (e.g., HUVECs) can be assessed at both the mRNA and protein levels.

Experimental Workflow:

VCAM1_Expression_Workflow Start Culture Endothelial Cells (e.g., HUVECs) Treatment Treat cells with 4PY (and controls) Start->Treatment Incubation Incubate for a specified time Treatment->Incubation Harvest Harvest cells Incubation->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Lysate Protein Lysate Preparation Harvest->Protein_Lysate Flow_Cytometry Flow Cytometry for cell surface VCAM-1 Harvest->Flow_Cytometry For cell surface protein RT_qPCR RT-qPCR for VCAM-1 mRNA RNA_Isolation->RT_qPCR Analysis Data Analysis and Interpretation RT_qPCR->Analysis Western_Blot Western Blot for VCAM-1 Protein Protein_Lysate->Western_Blot Western_Blot->Analysis Flow_Cytometry->Analysis

Figure 3: Experimental workflow for assessing VCAM-1 expression.

Protocols:

  • RT-qPCR: Isolate total RNA from treated and control cells, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for VCAM-1 and a housekeeping gene for normalization.

  • Western Blot: Prepare total protein lysates, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against VCAM-1, followed by a secondary antibody for detection.

  • Flow Cytometry: For cell surface VCAM-1, detach cells, stain with a fluorescently labeled anti-VCAM-1 antibody, and analyze by flow cytometry.

4PY as a Biomarker

The accumulation of 4PY in various pathological conditions has positioned it as a potential biomarker. Elevated levels of 4PY have been associated with:

  • Chronic Kidney Disease (CKD): Impaired renal clearance leads to a significant accumulation of 4PY, which is considered a uremic toxin.[6][7]

  • Cardiovascular Disease (CVD): High circulating levels of 4PY are independently associated with an increased risk of major adverse cardiovascular events (MACE).[2][4]

  • Recurrent Miscarriage: Studies have shown a correlation between elevated 4PY levels and the risk of recurrent pregnancy loss.[3]

The measurement of 4PY in plasma or urine could, therefore, serve as a valuable tool for risk stratification and monitoring disease progression in these and potentially other conditions.

Conclusion and Future Directions

This compound, once relegated to the status of a simple waste product, is now recognized as a bioactive molecule with the potential to influence cellular function, particularly in the context of inflammation and metabolic disease. Its role as a terminal metabolite of the NAD+ salvage pathway underscores the importance of maintaining a balanced NAD+ metabolome. The pro-inflammatory effects of 4PY, mediated at least in part through the upregulation of VCAM-1, provide a plausible mechanistic link between altered NAD+ metabolism and cardiovascular pathology.

Future research should focus on several key areas:

  • Elucidating the precise molecular mechanisms by which 4PY and its derivatives exert their cellular effects.

  • Conducting further quantitative studies to establish clear dose-response relationships between 4PY/4PYR and NAD+ levels, as well as the activity of NAD+-dependent enzymes.

  • Exploring the therapeutic potential of modulating 4PY levels or blocking its downstream effects in relevant disease models.

  • Validating the clinical utility of 4PY as a biomarker in large-scale prospective studies.

A deeper understanding of the multifaceted role of 4PY in NAD+ metabolism will undoubtedly open new avenues for the diagnosis, prevention, and treatment of a range of metabolic and inflammatory diseases.

References

An In-Depth Technical Guide on the Discovery and Synthesis of N-Methyl-4-pyridone-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-pyridone-3-carboxamide, also known as 4PY or N-Me-4PY, is a key metabolite in the catabolism of nicotinamide adenine dinucleotide (NAD+). As a breakdown product of niacin (Vitamin B3), its presence and concentration in biological fluids are of significant interest in metabolic studies and are increasingly being investigated for their association with various physiological and pathological states, including cardiovascular disease.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and analysis of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties

This compound is a heterocyclic aromatic compound belonging to the nicotinamide family.[3] It is an extremely weak basic (essentially neutral) compound.[3]

PropertyValueReference
CAS Number769-49-3[4]
Molecular FormulaC₇H₈N₂O₂[4]
Molecular Weight152.15 g/mol [4]
Melting Point176 °C

Biosynthesis and Biological Significance

This compound is a terminal product of the NAD+ salvage pathway. In this pathway, nicotinamide is methylated to form N-methylnicotinamide (NMN), which is then oxidized by aldehyde oxidase to yield this compound and its isomer, N-methyl-2-pyridone-5-carboxamide (2PY).[5][6] This biosynthetic process primarily occurs in the liver.[7][8]

The level of this compound in urine can serve as an indicator of in vivo aldehyde oxidase activity.[9] Its quantification in biological samples is crucial for understanding NAD+ metabolism and the impact of various physiological and pathological conditions on this pathway.[10]

Signaling Pathway: NAD+ Catabolism

The following diagram illustrates the key steps in the catabolism of NAD+ leading to the formation of this compound.

NAD_Catabolism NAD NAD+ Enzyme1 NAD+ Glycohydrolases (e.g., CD38, PARPs, Sirtuins) NAD->Enzyme1 Consumption NAM Nicotinamide (NAM) Enzyme2 Nicotinamide N-methyltransferase (NNMT) NAM->Enzyme2 Methylation NMN N-Methylnicotinamide (NMN) Enzyme3 Aldehyde Oxidase (AOX) NMN->Enzyme3 Oxidation N_Me_4PY This compound (4PY) N_Me_2PY N-Methyl-2-pyridone-5-carboxamide (2PY) Enzyme1->NAM Enzyme2->NMN Enzyme3->N_Me_4PY Enzyme3->N_Me_2PY

Biosynthesis of this compound.

Chemical Synthesis

A common and effective method for the chemical synthesis of this compound starts from 4-chloronicotinic acid. The following protocol is a multi-step process involving esterification, methoxylation, amidation, and methylation.[9]

Experimental Protocol: Synthesis from 4-Chloronicotinic Acid

Step 1: Synthesis of O-methyl 4-methoxypyridine-3-carboxylate

  • To a solution of 4-chloronicotinic acid (1.0 g, 6.34 mmol) in anhydrous methanol (18.5 mL), add acetyl chloride (1.42 mL) at 0 °C.

  • Stir the reaction mixture under a nitrogen atmosphere overnight at 65–70 °C.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude product in a saturated sodium bicarbonate (NaHCO₃) solution (to achieve a pH of 8–9) and extract with chloroform (CHCl₃) (2 x 15 mL).[9]

Step 2: Synthesis of 4-methoxypyridine-3-carboxamide

This step involves the conversion of the ester to an amide. While the specific details for this intermediate are not fully elaborated in the provided source, a general amidation procedure would involve reacting the ester with ammonia or an ammonia equivalent.

Step 3: Synthesis of 1-N-methyl-4-oxo-pyridine-3-carboxamide

  • To a solution of 4-methoxypyridine-3-carboxamide (438 mg, 2.88 mmol) in a methanol:water (9:1) mixture (10 mL), add iodomethane (1.74 mL, 28 mmol).

  • Stir the reaction under a nitrogen atmosphere for 24 hours at 60 °C.

  • After 24 hours, cool the mixture in an ice bath for 1 hour.

  • Filter the resulting yellow precipitate, wash with methanol, and dry under high vacuum.

  • The final product, this compound, is obtained with a reported yield of 65% and generally does not require further purification.[9]

Quantitative Data: Synthesis
StepProductStarting MaterialYieldPurityReference
3This compound4-methoxypyridine-3-carboxamide65%High (no purification needed)[9]

Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[9] Commercial suppliers of this compound often provide a Certificate of Analysis with HPLC purity data, which is typically >98%.[4]

Quantitative Analysis in Biological Samples

The quantification of this compound in biological matrices, such as urine, is essential for metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[11][12]

Experimental Protocol: LC-MS/MS Analysis of Urine Samples

The following is a general workflow for the analysis of this compound in urine.

1. Sample Preparation:

  • Enzymatic Deconjugation: To measure total concentrations (free and conjugated forms), urine samples may be treated with a deconjugating enzyme.

  • Solid Phase Extraction (SPE): SPE is often used for sample clean-up and concentration. A common approach involves using a mixed-mode (reverse-phase/anion-exchange) sorbent.[12]

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is frequently used.[11]

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 10 mM potassium dihydrogenphosphate) with an organic modifier like acetonitrile. The pH is often adjusted to be acidic (e.g., pH 3.0 with phosphoric acid).[11]

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the analyte from other matrix components.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

Quantitative Data: Analytical Method
ParameterValueReference
TechniqueHPLC-UV
Column7-ODS-L (250 mm x 4.6 mm, 7 µm)[11]
Mobile Phase10 mM KH₂PO₄-acetonitrile (96:4, v/v), pH 3.0[11]
Flow Rate1.0 mL/min[11]
DetectionUV at 260 nm[11]
Detection Limit2 pmol (304 pg)[11]
Analysis Time~15 min[11]
Experimental Workflow: LC-MS/MS Analysis

The logical flow for a typical quantitative analysis of this compound in a biological sample is depicted below.

LCMS_Workflow Sample Biological Sample (e.g., Urine) Deconjugation Enzymatic Deconjugation (Optional) Sample->Deconjugation SPE Solid Phase Extraction (SPE) Deconjugation->SPE LC Liquid Chromatography (LC) Separation SPE->LC MS Mass Spectrometry (MS/MS) Detection LC->MS Data Data Analysis and Quantification MS->Data

Workflow for LC-MS/MS analysis of this compound.

Conclusion

This compound is a significant metabolite in the NAD+ catabolic pathway, and its study provides valuable insights into cellular metabolism. The availability of robust chemical synthesis protocols and sensitive analytical methods enables researchers to investigate its role in health and disease. This guide offers a foundational understanding of the key technical aspects related to the discovery and synthesis of this important molecule, providing a valuable resource for scientists and professionals in the field. Further research into the enzyme kinetics of aldehyde oxidase and the development of alternative synthetic routes will continue to advance our understanding of this compound.[1][13][14][15][16]

References

An In-depth Technical Guide to the Biochemical Pathway of N-Methyl-4-pyridone-3-carboxamide (4PY) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-pyridone-3-carboxamide (4PY), a major catabolite of nicotinamide (a form of vitamin B3), is a crucial biomarker in studies of NAD+ metabolism and has implications in various physiological and pathological states. This technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of 4PY. It details the enzymatic conversion of N-methyl-nicotinamide (MNA) to 4PY, catalyzed by aldehyde oxidase (AOX), and places this reaction within the broader context of NAD+ metabolism. This document includes a summary of quantitative data on metabolite levels, detailed experimental protocols for the analysis of this pathway, and visualizations of the key processes to facilitate a deeper understanding for researchers in drug development and metabolic studies.

Introduction: The Significance of 4PY in Nicotinamide Metabolism

Nicotinamide adenine dinucleotide (NAD+) is a central coenzyme in cellular redox reactions and a substrate for various signaling enzymes, playing a critical role in energy metabolism, DNA repair, and cell signaling. The catabolism of NAD+ generates nicotinamide, which can be recycled back to NAD+ via the salvage pathway or be further metabolized for excretion. A key step in the excretion pathway is the methylation of nicotinamide to N-methyl-nicotinamide (MNA) by nicotinamide N-methyltransferase (NNMT). MNA is then oxidized to form two primary pyridone metabolites: N-methyl-2-pyridone-5-carboxamide (2PY) and this compound (4PY).[1][2] The formation of these pyridones is a critical route for the elimination of excess nicotinamide.

The ratio and concentration of these metabolites, particularly 4PY, in biological fluids such as urine and plasma, are often used as indicators of NAD+ turnover and nicotinamide metabolism.[3][4] Altered levels of these metabolites have been associated with various conditions, including kidney disease and certain types of cancer. Therefore, a thorough understanding of the biochemical pathway of 4PY formation is essential for researchers studying NAD+ metabolism and its role in health and disease.

The Biochemical Pathway of 4PY Formation

The formation of this compound is a two-step enzymatic process that begins with the methylation of nicotinamide, followed by the oxidation of the resulting product.

Step 1: Methylation of Nicotinamide to N-methyl-nicotinamide (MNA)

The initial step in this catabolic pathway is the methylation of nicotinamide at the N1 position of the pyridine ring to form N-methyl-nicotinamide (MNA). This reaction is catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT) , a cytosolic enzyme primarily found in the liver. The methyl group donor for this reaction is S-adenosyl-L-methionine (SAM), which is converted to S-adenosyl-L-homocysteine (SAH) in the process.

  • Enzyme: Nicotinamide N-methyltransferase (NNMT)

  • Substrates: Nicotinamide, S-adenosyl-L-methionine (SAM)

  • Products: N-methyl-nicotinamide (MNA), S-adenosyl-L-homocysteine (SAH)

  • Location: Cytosol, primarily in the liver

Step 2: Oxidation of MNA to this compound (4PY)

The second and final step is the oxidation of N-methyl-nicotinamide (MNA) to this compound (4PY). This reaction is catalyzed by Aldehyde Oxidase (AOX) , specifically the human isoform AOX1.[5] AOX is a cytosolic molybdo-flavoenzyme that plays a significant role in the metabolism of various xenobiotics and endogenous compounds. In this reaction, an oxygen atom is incorporated into the pyridine ring of MNA, leading to the formation of the pyridone structure. It is important to note that AOX also catalyzes the formation of the isomeric product, N-methyl-2-pyridone-5-carboxamide (2PY), from MNA.[5][6]

  • Enzyme: Aldehyde Oxidase 1 (AOX1)

  • Substrate: N-methyl-nicotinamide (MNA)

  • Product: this compound (4PY) (and N-methyl-2-pyridone-5-carboxamide, 2PY)

  • Location: Cytosol, primarily in the liver

The overall pathway is a critical component of the body's mechanism to handle excess nicotinamide and maintain NAD+ homeostasis.

Quantitative Data on Nicotinamide Metabolites

MetaboliteBiological FluidConcentration/Excretion RateReference
N-methyl-nicotinamide (MNA)UrineLower excretion compared to 2PY.[7]
N-methyl-2-pyridone-5-carboxamide (2PY)UrineMedian excretion of 178.1 µmol/day in renal transplant recipients and 155.6 µmol/day in healthy kidney donors.[7]
This compound (4PY)Urine7.12 ± 3.25 µmol/day in Japanese students. This is approximately one-fourth of MNA and one-ninth of 2PY excretion.[3]
This compound (4PY)PlasmaApproximately 54 µg per 100 ml three hours after ingestion of 600 mg of nicotinamide.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 4PY formation.

Quantification of 4PY and Related Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the simultaneous micro-determination of nicotinamide and its major metabolites.[9]

Objective: To quantify the levels of this compound (4PY), N-methyl-2-pyridone-5-carboxamide (2PY), and nicotinamide in biological samples (e.g., urine).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 7-ODS-L, 250 mm x 4.6 mm I.D., 7 µm particle size)

  • Potassium dihydrogenphosphate (KH₂PO₄)

  • Acetonitrile (ACN)

  • Phosphoric acid (H₃PO₄)

  • Isonicotinamide (internal standard)

  • Standards for nicotinamide, 2PY, and 4PY

  • Biological samples (e.g., urine)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at 10,000 x g for 10 minutes to remove any particulate matter.

    • Dilute the supernatant with the mobile phase as needed.

    • Add a known concentration of the internal standard (isonicotinamide) to each sample.

  • HPLC Analysis:

    • Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v). Adjust the pH to 3.0 with concentrated phosphoric acid.

    • Flow Rate: 1.0 ml/min.

    • Column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm).

    • Detection: UV at 260 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of nicotinamide, 2PY, and 4PY standards.

    • Calculate the concentration of each analyte in the samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

    • The reported detection limits for this method are approximately 2 pmol for both 2PY and 4PY.[9]

Aldehyde Oxidase (AOX) Activity Assay in Human Liver Cytosol

This protocol provides a general framework for measuring the activity of AOX towards a substrate like MNA using human liver cytosol.[10]

Objective: To determine the in vitro metabolic activity of aldehyde oxidase in human liver cytosol using N-methyl-nicotinamide as a substrate.

Materials:

  • Human liver cytosol (commercially available)

  • N-methyl-nicotinamide (MNA) (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Menadione (a specific AOX inhibitor, for control experiments)

  • Acetonitrile (ACN) or other suitable quenching solution

  • LC-MS/MS system for product quantification

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing human liver cytosol (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer (pH 7.4).

    • For inhibitor control wells, pre-incubate the cytosol with an AOX inhibitor like menadione (e.g., 10 µM) for a few minutes.

    • Pre-warm the reaction mixture to 37°C.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate, MNA, to the reaction mixture. The final concentration of MNA should be varied to determine kinetic parameters.

  • Incubation and Sampling:

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Quenching the Reaction:

    • Immediately stop the reaction in the collected aliquots by adding a quenching solution (e.g., 2 volumes of cold acetonitrile).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the formation of the product, 4PY (and 2PY), using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration of the product formed over time to determine the initial reaction velocity.

    • If substrate depletion is measured, the rate of disappearance can be used to calculate intrinsic clearance.

    • By varying the substrate concentration, enzyme kinetic parameters (Km and Vmax) can be determined using Michaelis-Menten kinetics, though specific values for MNA with human AOX1 are not well-documented in the literature.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biochemical pathway and a general experimental workflow.

NAD_Metabolism cluster_NAD_Salvage NAD+ Salvage and Catabolism cluster_excretion Excretion NAD NAD+ NAM Nicotinamide NAD->NAM NAD+ Consuming Enzymes (e.g., PARPs, Sirtuins) MNA N-methyl-nicotinamide NAM->MNA NNMT (S-adenosyl-L-methionine) PY2 N-methyl-2-pyridone- 5-carboxamide (2PY) MNA->PY2 Aldehyde Oxidase (AOX1) PY4 N-Methyl-4-pyridone- 3-carboxamide (4PY) MNA->PY4 Aldehyde Oxidase (AOX1) Urine_2PY Urinary Excretion (2PY) PY2->Urine_2PY Urine_4PY Urinary Excretion (4PY) PY4->Urine_4PY

Caption: Biochemical pathway of nicotinamide catabolism leading to the formation of 2PY and 4PY.

AOX_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Cytosol, Substrate) start->prep_reagents pre_incubate Pre-incubate Cytosol and Buffer at 37°C prep_reagents->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction incubate Incubate at 37°C (Time Course) initiate_reaction->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., with Acetonitrile) sample->quench process Process Samples (Centrifuge) quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze data_analysis Data Analysis (Quantify Product) analyze->data_analysis end End data_analysis->end

Caption: General experimental workflow for an aldehyde oxidase (AOX) activity assay.

Conclusion

The formation of this compound is a key step in the catabolism of nicotinamide, driven by the sequential action of nicotinamide N-methyltransferase and aldehyde oxidase. Understanding this pathway is crucial for interpreting metabolic studies and for the development of drugs that may interact with these enzymes. The provided quantitative data, experimental protocols, and visual diagrams offer a solid foundation for researchers to delve into the intricacies of 4PY formation and its role in human physiology and disease. Further research is warranted to elucidate the precise kinetic parameters of human AOX1 in the conversion of MNA to 4PY, which will enhance the accuracy of metabolic modeling and our understanding of NAD+ homeostasis.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-Methyl-4-pyridone-3-carboxamide and its Link to Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Recent advancements in metabolomics have identified this compound (4PY), a terminal metabolite of excess niacin (Vitamin B3), as a novel and significant contributor to cardiovascular disease (CVD) risk.[1][2][3] This discovery has unveiled a previously unrecognized pathway linking niacin metabolism to vascular inflammation, a cornerstone in the pathogenesis of atherosclerosis and subsequent major adverse cardiovascular events (MACE).[2][4][5] This technical guide provides a comprehensive overview of the core science behind 4PY, including its biochemical origins, its mechanistic link to vascular inflammation, quantitative data from key clinical studies, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.

Introduction: The Niacin Paradox and the Emergence of 4PY

Niacin has a paradoxical history in cardiovascular medicine. While high-dose niacin can lower LDL cholesterol, clinical trials have shown a disappointing lack of corresponding reduction in cardiovascular events, and in some cases, increased overall mortality.[3][6] This has led to the hypothesis of unaccounted-for adverse effects. The identification of 4PY and its pro-inflammatory properties offers a compelling explanation for this paradox.[3]

Untargeted metabolomics analyses of large patient cohorts have consistently demonstrated a strong association between elevated plasma levels of 4PY and increased risk for MACE, independent of traditional risk factors.[1][3][7] These findings position 4PY as a potential new biomarker for residual cardiovascular risk and a therapeutic target for novel interventions.

Biochemical Pathway of 4PY Formation

This compound is not a direct dietary component but rather a product of the body's metabolism of excess niacin.[8] When the body's requirement for nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for which niacin is a precursor, is saturated, the surplus niacin is catabolized.

The pathway proceeds as follows:

  • Excess Niacin/NAD+ : Dietary niacin and tryptophan contribute to the body's NAD+ pool.[1]

  • Methylation : Excess nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (MNA).

  • Oxidation : MNA is then oxidized by aldehyde oxidase 1 (AOX1) to produce two main terminal metabolites: this compound (4PY) and its structural isomer, N-Methyl-2-pyridone-5-carboxamide (2PY).[9]

Genetic factors also play a role. A genetic variant, rs10496731, in the gene encoding aminocarboxymuconate semialdehyde decarboxylase (ACMSD), an enzyme that regulates de novo NAD+ synthesis from tryptophan, has been significantly associated with circulating levels of both 2PY and 4PY.[1][10]

Niacin_Metabolism_to_4PY cluster_0 Niacin Intake & NAD+ Synthesis cluster_1 Catabolism of Excess Niacin Excess Niacin Excess Niacin NAD_Pool NAD+ Pool Excess Niacin->NAD_Pool Tryptophan Tryptophan Tryptophan->NAD_Pool de novo synthesis (regulated by ACMSD) NAD_Catabolism Excess NAD+ Catabolism NAD_Pool->NAD_Catabolism MNA 1-Methylnicotinamide (MNA) NAD_Catabolism->MNA NNMT 4PY This compound (4PY) MNA->4PY Aldehyde Oxidase 1 (AOX1) 2PY N-Methyl-2-pyridone-5-carboxamide (2PY) MNA->2PY Aldehyde Oxidase 1 (AOX1)

Figure 1: Simplified biochemical pathway of 4PY formation from excess niacin.

The Mechanistic Link to Cardiovascular Disease: Vascular Inflammation

The primary mechanism by which 4PY contributes to cardiovascular disease is through the induction of vascular inflammation.[1][4] This process is initiated by the activation of endothelial cells, the thin layer of cells lining the blood vessels.

Key molecular events include:

  • Upregulation of VCAM-1 : In vitro and in vivo studies have demonstrated that physiological levels of 4PY, but not its isomer 2PY, directly induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells.[1][6]

  • Leukocyte Adhesion : VCAM-1 is a critical adhesion molecule that facilitates the binding of leukocytes (white blood cells) to the endothelial surface.[9] Experiments using intravital microscopy in mouse models have confirmed that 4PY treatment enhances the adherence of leukocytes to the vessel wall.[1]

  • Atherogenesis : The adhesion and subsequent transmigration of leukocytes into the sub-endothelial space is a foundational step in the development of atherosclerotic plaques.

Bioinformatic analyses of transcriptomic data from endothelial cells treated with 4PY also suggest the enrichment of pathways related to transcriptional regulation and WNT signaling, indicating a broader impact on endothelial cell function.[1]

Signaling_Pathway 4PY This compound (4PY) EndothelialCell Vascular Endothelial Cell 4PY->EndothelialCell Enters/Interacts with VCAM1_Gene VCAM-1 Gene Transcription EndothelialCell->VCAM1_Gene Induces VCAM1_Protein VCAM-1 Protein Expression (on cell surface) VCAM1_Gene->VCAM1_Protein Adhesion Leukocyte Adhesion VCAM1_Protein->Adhesion Leukocyte Leukocyte Leukocyte->VCAM1_Protein Binds to Inflammation Vascular Inflammation & Atherogenesis Adhesion->Inflammation

Figure 2: Signaling pathway of 4PY-induced vascular inflammation.

Quantitative Data from Clinical and Preclinical Studies

The association between 4PY and cardiovascular risk is supported by robust quantitative data from multiple large-scale studies.

Table 1: Association of 4PY Levels with Major Adverse Cardiovascular Events (MACE)
CohortNumber of Participants (n)Follow-up PeriodHazard Ratio (HR) for MACE (Highest vs. Lowest Quartile of 4PY)95% Confidence Interval (CI)
U.S. Validation Cohort2,3313 years1.891.26–2.84
European Validation Cohort8323 years1.991.26–3.14
Data sourced from Ferrell et al., Nature Medicine (2024).[1][7]
Table 2: Correlation between 4PY and Soluble VCAM-1 (sVCAM-1)
CohortNumber of Participants (n)Correlation Coefficient (rho)P-value
U.S. Validation Cohort Subset9740.181.1 x 10⁻⁸
Data sourced from Ferrell et al., Nature Medicine (2024).[1][7]

These data highlight a consistent and statistically significant association between higher circulating levels of 4PY and both an increased risk of future cardiovascular events and elevated levels of a key inflammatory marker.

Experimental Protocols

The following sections outline the methodologies used in the key experiments that established the link between 4PY and vascular inflammation. These protocols are based on the descriptions provided in the primary literature.[1][11]

In Vitro Endothelial Cell Activation Assay
  • Objective : To determine the direct effect of 4PY on VCAM-1 expression in vascular endothelial cells.

  • Cell Culture : Human aortic endothelial cells (HAECs) are cultured in standard endothelial growth medium supplemented with growth factors. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.

  • Treatment : Confluent monolayers of HAECs are treated with physiological concentrations of 4PY, its isomer 2PY (as a negative control), or a vehicle control (e.g., sterile phosphate-buffered saline). Lipopolysaccharide (LPS) is often used as a positive control for inducing an inflammatory response. The typical treatment duration is 4-6 hours.

  • Endpoint Analysis :

    • mRNA Expression : Total RNA is extracted from the cells. The expression level of VCAM1 mRNA is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

    • Protein Expression : Cell lysates are collected, and total protein is quantified. VCAM-1 protein levels are determined by Western blotting using a specific anti-VCAM-1 antibody.

    • Transcriptomics : For a global view of gene expression changes, RNA sequencing (RNA-seq) is performed on the extracted RNA.[2] Differential gene expression analysis is then conducted to identify genes and pathways affected by 4PY treatment.

In Vivo Mouse Model of Vascular Inflammation
  • Objective : To investigate the effect of 4PY on VCAM-1 expression and leukocyte adhesion in a living organism.

  • Animal Model : C57BL/6 mice are commonly used for these studies.

  • Treatment : Mice are administered 4PY, 2PY, or a vehicle control via intraperitoneal (i.p.) injection. To maintain elevated circulating levels, injections may be repeated (e.g., at 0, 2, and 4 hours).

  • Endpoint Analysis :

    • Aortic VCAM-1 Expression : After a set period (e.g., 6 hours after the first injection), mice are euthanized, and the aortas are harvested. The expression of VCAM-1 on the aortic endothelium is assessed using immunohistochemistry with an anti-VCAM-1 antibody.

    • Leukocyte Adhesion : Intravital microscopy is used to directly visualize and quantify the adhesion of leukocytes to the endothelium of small blood vessels (e.g., auricular venules) in real-time in anesthetized mice following treatment.

Experimental_Workflow cluster_Human_Studies Human Observational & Genetic Studies cluster_In_Vitro In Vitro Mechanistic Studies cluster_In_Vivo In Vivo Validation Metabolomics Untargeted Metabolomics in Patient Plasma Association Identify Association: 4PY & MACE Risk Metabolomics->Association GWAS GWAS & PheWAS Association->GWAS Cell_Culture Culture Human Endothelial Cells Association->Cell_Culture Hypothesis Generation Genetic_Link Link Genetic Variant (rs10496731) to 4PY & sVCAM-1 Levels GWAS->Genetic_Link Treatment_IV Treat with 4PY, 2PY, Vehicle Cell_Culture->Treatment_IV Analysis_IV Analyze VCAM-1 Expression (RT-qPCR, Western Blot, RNA-seq) Treatment_IV->Analysis_IV Mouse_Model C57BL/6 Mouse Model Analysis_IV->Mouse_Model Validate Mechanism Treatment_V Inject Mice with 4PY, 2PY, Vehicle Mouse_Model->Treatment_V Analysis_V Assess VCAM-1 in Aorta (IHC) & Leukocyte Adhesion (Intravital Microscopy) Treatment_V->Analysis_V

Figure 3: Overall experimental workflow for linking 4PY to CVD.

Implications for Drug Development and Future Research

The identification of the 4PY-VCAM-1 axis as a driver of vascular inflammation opens new avenues for cardiovascular drug development.

  • Therapeutic Targets : The enzymes involved in 4PY synthesis, such as NNMT and AOX1, could be potential targets for inhibition to reduce circulating 4PY levels.

  • Diagnostic Biomarkers : Measuring plasma 4PY levels could help identify individuals with high residual cardiovascular risk who may not be captured by traditional risk assessment tools.[5] This would allow for earlier and more aggressive preventive strategies.

  • Dietary Considerations : These findings raise questions about the widespread fortification of foods with niacin, especially in populations that are not deficient.[3][12] Further research is needed to establish safe upper limits of niacin intake that do not lead to pro-inflammatory levels of 4PY.

Long-term studies are required to fully understand the impact of chronic 4PY elevation on the progression of atherosclerosis and other cardiovascular phenotypes.[1][3]

Conclusion

This compound has emerged from a novel discovery to a clinically relevant molecule implicated in the pathogenesis of cardiovascular disease. Its role as a terminal metabolite of excess niacin that directly promotes vascular inflammation via the upregulation of VCAM-1 provides a mechanistic explanation for the "niacin paradox" and identifies a new pathway contributing to residual cardiovascular risk. The data presented in this guide underscore the importance of this pathway and highlight 4PY as a promising biomarker and therapeutic target for the next generation of cardiovascular disease interventions.

References

N-Methyl-4-pyridone-3-carboxamide (4PY): A Novel Mediator of Vascular Inflammation and Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of niacin (Vitamin B3), has recently emerged as a key player in the pathophysiology of cardiovascular disease (CVD).[1][2][3][4] Historically considered an inert breakdown product, recent evidence demonstrates that elevated circulating levels of 4PY are strongly associated with an increased risk of major adverse cardiovascular events (MACE), including myocardial infarction and stroke.[1][3][5] Mechanistic studies have revealed that 4PY is not merely a biomarker but a direct instigator of vascular inflammation, a critical process in the initiation and progression of atherosclerosis.[2][4] This technical guide provides a comprehensive overview of the physiological function of 4PY, with a focus on its role in cardiovascular pathology. It is intended for researchers, scientists, and drug development professionals seeking to understand and potentially target this novel pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways.

Biosynthesis and Metabolism of 4PY

This compound is a heterocyclic aromatic compound derived from the catabolism of nicotinamide adenine dinucleotide (NAD) and excess dietary niacin.[6][7] The biosynthesis of 4PY is a multi-step process that primarily occurs in the liver. When the body's capacity to utilize niacin for NAD synthesis is exceeded, the surplus enters a "spillover" pathway.[1][3] In this pathway, nicotinamide is methylated to form 1-methylnicotinamide, which is then oxidized by the enzyme aldehyde oxidase to yield both N-methyl-2-pyridone-5-carboxamide (2PY) and 4PY.[6][8][9]

While both 2PY and 4PY are terminal metabolites, recent research indicates that 4PY is the primary driver of the observed pro-inflammatory effects.[5][10] 4PY is also recognized as a uremic toxin, with elevated levels observed in individuals with chronic kidney disease.[3]

Excess Niacin (Vitamin B3) Excess Niacin (Vitamin B3) NAD+ Pool NAD+ Pool Excess Niacin (Vitamin B3)->NAD+ Pool Nicotinamide Nicotinamide NAD+ Pool->Nicotinamide 1-Methylnicotinamide 1-Methylnicotinamide Nicotinamide->1-Methylnicotinamide Aldehyde Oxidase Aldehyde Oxidase 1-Methylnicotinamide->Aldehyde Oxidase 4PY (this compound) 4PY (this compound) Aldehyde Oxidase->4PY (this compound) 2PY (N-Methyl-2-pyridone-5-carboxamide) 2PY (N-Methyl-2-pyridone-5-carboxamide) Aldehyde Oxidase->2PY (N-Methyl-2-pyridone-5-carboxamide)

Figure 1: Biosynthesis pathway of 4PY from excess niacin.

Physiological Function and Pathophysiological Role in Cardiovascular Disease

The primary physiological consequence of elevated 4PY levels is the induction of vascular inflammation.[2][4] This pro-inflammatory activity directly contributes to the pathogenesis of atherosclerosis and increases the risk of cardiovascular events.

Induction of Vascular Inflammation

In preclinical models, direct administration of 4PY has been shown to cause significant vascular inflammation.[1][2] This inflammatory response is characterized by the upregulation of adhesion molecules on the surface of endothelial cells, which facilitates the recruitment and attachment of leukocytes to the blood vessel wall—a critical initiating event in the formation of atherosclerotic plaques.

Signaling Pathway: Upregulation of VCAM-1

The pro-inflammatory effects of 4PY are mediated, at least in part, through the upregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1).[10] In vitro studies have demonstrated that physiological concentrations of 4PY, but not its isomer 2PY, induce both the mRNA and protein expression of VCAM-1 in human endothelial cells.[10] This increased expression of VCAM-1 on the endothelial surface enhances the adhesion of leukocytes, thereby promoting vascular inflammation.[10]

Elevated 4PY Elevated 4PY Endothelial Cell Endothelial Cell Elevated 4PY->Endothelial Cell VCAM-1 Gene Transcription VCAM-1 Gene Transcription Endothelial Cell->VCAM-1 Gene Transcription VCAM-1 mRNA VCAM-1 mRNA VCAM-1 Gene Transcription->VCAM-1 mRNA VCAM-1 Protein VCAM-1 Protein VCAM-1 mRNA->VCAM-1 Protein Leukocyte Adhesion Leukocyte Adhesion VCAM-1 Protein->Leukocyte Adhesion Vascular Inflammation Vascular Inflammation Leukocyte Adhesion->Vascular Inflammation

Figure 2: Signaling pathway of 4PY-induced vascular inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and preclinical studies on the effects of 4PY.

Table 1: Clinical Association of 4PY with Major Adverse Cardiovascular Events (MACE)
CohortNEndpointHazard Ratio (HR) per SD increase in 4PY95% Confidence Interval (CI)p-valueReference
US Validation2,3313-year MACE1.891.26 - 2.84<0.01[5]
European Validation8323-year MACE1.991.26 - 3.14<0.01[5]
Table 2: In Vitro Effects of 4PY on VCAM-1 Expression in Human Endothelial Cells
TreatmentVCAM-1 mRNA Fold Change (vs. Vehicle)VCAM-1 Protein Fold Change (vs. Vehicle)Reference
4PY (physiological conc.)Significantly elevatedSignificantly elevated[10]
2PY (physiological conc.)No significant changeNo significant change[10]
Table 3: In Vivo Effects of 4PY in a Mouse Model of Vascular Inflammation
TreatmentEndpointObservationReference
4PYEndothelial VCAM-1 Protein ExpressionSignificantly increased vs. vehicle control[10]
4PYLeukocyte Adhesion to VenulesSignificantly increased vs. vehicle control[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the physiological function of 4PY.

Measurement of 4PY in Biological Samples
  • Method: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[11][12]

  • Sample Preparation: Plasma or urine samples are deproteinized, typically with an organic solvent like acetonitrile.[13] An internal standard is added for quantification. The supernatant is then evaporated and the residue is reconstituted for injection into the LC-MS/MS system.[13]

  • Chromatography: A reverse-phase C18 column is commonly used for separation.[11]

  • Detection: Mass spectrometry is used for sensitive and specific detection and quantification of 4PY.[12]

In Vitro Endothelial Cell Culture and Treatment
  • Cell Line: Human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines.

  • Culture Conditions: Cells are cultured in appropriate endothelial cell growth medium.

  • Treatment: Cells are treated with physiological concentrations of 4PY, its isomer 2PY (as a negative control), or a vehicle control for a specified period (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).[1]

  • Analysis of VCAM-1 Expression:

    • mRNA: Quantitative real-time PCR (qRT-PCR) or RNA sequencing is used to measure VCAM-1 transcript levels.[1]

    • Protein: Western blotting or ELISA is used to quantify VCAM-1 protein expression.[14]

Mouse Model of 4PY-Induced Vascular Inflammation
  • Animal Model: C57BL/6 mice are commonly used.

  • Treatment: Mice are administered 4PY or a vehicle control via intraperitoneal injection. To maintain elevated circulating levels, injections may be repeated over a period of several hours.

  • Analysis of Vascular Inflammation:

    • Immunohistochemistry: Aortas are harvested, sectioned, and stained for VCAM-1 and endothelial markers (e.g., PECAM) to visualize and quantify VCAM-1 expression in the endothelium.[14]

    • Intravital Microscopy: This technique is used to directly observe and quantify leukocyte adhesion to the endothelium in living mice, typically in the small venules of the ear or cremaster muscle.[14]

cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Culture Endothelial Cells Culture Endothelial Cells Treat with 4PY / 2PY / Vehicle Treat with 4PY / 2PY / Vehicle Culture Endothelial Cells->Treat with 4PY / 2PY / Vehicle Analyze VCAM-1 mRNA (qRT-PCR / RNA-seq) Analyze VCAM-1 mRNA (qRT-PCR / RNA-seq) Treat with 4PY / 2PY / Vehicle->Analyze VCAM-1 mRNA (qRT-PCR / RNA-seq) Analyze VCAM-1 Protein (Western Blot / ELISA) Analyze VCAM-1 Protein (Western Blot / ELISA) Treat with 4PY / 2PY / Vehicle->Analyze VCAM-1 Protein (Western Blot / ELISA) Administer 4PY / Vehicle to Mice Administer 4PY / Vehicle to Mice Immunohistochemistry of Aorta for VCAM-1 Immunohistochemistry of Aorta for VCAM-1 Administer 4PY / Vehicle to Mice->Immunohistochemistry of Aorta for VCAM-1 Intravital Microscopy for Leukocyte Adhesion Intravital Microscopy for Leukocyte Adhesion Administer 4PY / Vehicle to Mice->Intravital Microscopy for Leukocyte Adhesion

Figure 3: Experimental workflows for studying 4PY's effects.

Implications for Drug Development

The discovery of 4PY as a pro-inflammatory mediator opens new avenues for the development of cardiovascular therapeutics. Targeting the 4PY pathway could represent a novel strategy to reduce residual cardiovascular risk that persists despite current standard-of-care treatments. Potential therapeutic approaches could include:

  • Inhibition of 4PY Biosynthesis: Developing small molecule inhibitors of aldehyde oxidase, the enzyme responsible for 4PY production.

  • Blocking 4PY's Pro-inflammatory Effects: Identifying and antagonizing the receptor or cellular uptake mechanism for 4PY on endothelial cells.

  • Enhancing 4PY Clearance: Developing strategies to increase the renal or metabolic clearance of 4PY.

Conclusion

This compound is a physiologically active metabolite of niacin that plays a direct causal role in promoting vascular inflammation and is strongly associated with an increased risk of cardiovascular disease. Its mechanism of action involves the upregulation of VCAM-1 on endothelial cells, leading to enhanced leukocyte adhesion. The elucidation of this novel pathway provides a new framework for understanding and potentially treating residual cardiovascular risk. Further research into the therapeutic targeting of 4PY is warranted and holds promise for the development of new strategies to combat atherosclerotic cardiovascular disease.

References

The Biological Significance of N-Methyl-4-pyridone-3-carboxamide (4PY) Accumulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of nicotinamide adenine dinucleotide (NAD+) and niacin (Vitamin B3), has emerged as a molecule of significant biological interest. Historically viewed as a simple waste product, recent evidence has implicated its accumulation in the pathophysiology of several chronic diseases. This technical guide provides a comprehensive overview of the biological significance of 4PY accumulation, with a focus on its role in cardiovascular and renal diseases. We present quantitative data on 4PY levels in various physiological and pathological states, detailed experimental protocols for its measurement and functional analysis, and visual representations of its metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the roles of NAD+ metabolism in health and disease.

Introduction to this compound (4PY)

This compound (4PY) is an organic compound derived from the breakdown of niacin and its essential coenzyme derivative, NAD+.[1][2] It is structurally isomeric to N-methyl-2-pyridone-5-carboxamide (2PY), another major niacin metabolite.[3] The formation of 4PY occurs in the final steps of niacin catabolism, where N1-methylnicotinamide (MNA) is oxidized by the enzyme aldehyde oxidase.[2][4]

Under normal physiological conditions, 4PY is excreted in the urine.[1] However, in states of excess niacin intake or impaired renal function, 4PY can accumulate in the plasma and various tissues, leading to potential pathological consequences.[5][6] Emerging research has strongly associated elevated levels of 4PY with an increased risk of cardiovascular disease (CVD) and the progression of chronic kidney disease (CKD), where it is considered a uremic toxin.[5][7][8] This guide delves into the data supporting these associations and the experimental approaches used to study the biological effects of 4PY.

Quantitative Data on 4PY Accumulation

The accumulation of 4PY is a key indicator of altered niacin metabolism and has been quantified in several clinical contexts. The following tables summarize the available quantitative data on 4PY concentrations in plasma/serum and its excretion in urine under normal and diseased conditions.

Table 1: Plasma/Serum Concentrations of this compound (4PY)

ConditionSubject GroupMean Concentration (± SD) or RangeReference(s)
Healthy Adults0.26 ± 0.09 µM[2]
Chronic Kidney Disease (CKD) Stage 32.61 µM[6]
Stage 43.17 µM[6]
Stage 53.72 µM[6]
Uremic Patients (General)Several-fold higher than healthy subjects[5][7]
Hemodialysis PatientsSignificantly elevated, temporarily reduced post-dialysis[5]
Cardiovascular Disease (CVD) Patients with high 4PY levelsAssociated with a ~2-fold increased risk of major adverse cardiovascular events[8][9]

Table 2: Urinary Excretion of this compound (4PY)

ConditionSubject GroupMean Excretion Rate (± SD)Reference(s)
Healthy Japanese Students on self-selected diets7.12 ± 3.25 µmol/day[1]

Signaling Pathways and Biological Effects

The accumulation of 4PY is not a benign event. It has been shown to actively participate in signaling pathways that promote inflammation, a key process in the pathogenesis of cardiovascular and renal diseases.

NAD+ Catabolism and 4PY Formation

The synthesis of 4PY is the culmination of the NAD+ salvage and degradation pathway. Excess nicotinamide is methylated to N1-methylnicotinamide (MNA), which is then oxidized by aldehyde oxidase to form both 2PY and 4PY.

NAD_Catabolism NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM NADases (e.g., PARPs, Sirtuins) MNA N1-Methylnicotinamide (MNA) NAM->MNA NNMT PY4 This compound (4PY) MNA->PY4 Aldehyde Oxidase (AOX) PY2 N-Methyl-2-pyridone-5-carboxamide (2PY) MNA->PY2 Aldehyde Oxidase (AOX) Excretion Urinary Excretion PY4->Excretion PY2->Excretion

Figure 1: NAD+ Catabolic Pathway to 4PY and 2PY.

4PY-Induced Vascular Inflammation

A significant pathological effect of 4PY accumulation is the induction of vascular inflammation.[1] Studies have shown that physiological levels of 4PY, but not its isomer 2PY, can induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[10] This upregulation of VCAM-1 promotes the adhesion of leukocytes to the vascular endothelium, a critical early step in the development of atherosclerotic plaques.[1][8]

Vascular_Inflammation cluster_blood Blood Vessel Lumen cluster_endothelium Endothelial Cell Leukocyte Leukocyte Adhesion Leukocyte Adhesion Leukocyte->Adhesion PY4 Elevated 4PY VCAM1_exp Increased VCAM-1 Expression PY4->VCAM1_exp Induces VCAM1_surf Surface VCAM-1 VCAM1_exp->VCAM1_surf VCAM1_surf->Adhesion Atherosclerosis Atherosclerosis Adhesion->Atherosclerosis LCMS_Workflow Sample Plasma/Serum Sample Precip Protein Precipitation (e.g., with acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Analysis Data Analysis and Quantification Inject->Analysis

References

Methodological & Application

Quantitative Analysis of N-Methyl-4-pyridone-3-carboxamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and comparative data for the quantification of N-Methyl-4-pyridone-3-carboxamide (N-Me-4-PY), a key metabolite in the nicotinamide adenine dinucleotide (NAD+) catabolic pathway. This document is intended for researchers, scientists, and drug development professionals involved in metabolomics, clinical diagnostics, and pharmaceutical research.

This compound is a significant downstream product of nicotinamide metabolism.[1][2] Its quantification in biological matrices such as urine and plasma is crucial for understanding NAD+ homeostasis, vitamin B3 metabolism, and the pathophysiology of various diseases, including kidney injury.[3] This note details two primary analytical methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is formed from nicotinamide, a form of vitamin B3 and a precursor to NAD+. Following the degradation of NAD(P)(H), nicotinamide is methylated to form 1-methylnicotinamide (N-Me-Nam).[1][2] Subsequently, N-Me-Nam is oxidized to generate N-methylated pyridones, including N-Me-4-PY.[1] The accurate measurement of N-Me-4-PY provides insights into the flux of the NAD+ metabolic network.

Metabolic Pathway of this compound Nicotinamide Nicotinamide N_Me_Nam 1-methylnicotinamide Nicotinamide->N_Me_Nam Methylation N_Me_4_PY This compound N_Me_Nam->N_Me_4_PY Oxidation NAD NAD+ NAD->Nicotinamide Degradation

Metabolic pathway from NAD+ to N-Me-4-PY.

Analytical Methods and Protocols

This section provides detailed protocols for the quantification of N-Me-4-PY in biological samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the simultaneous determination of nicotinamide and its major metabolites in urine.

Experimental Workflow

HPLC-UV Workflow for N-Me-4-PY Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Urine_Sample Urine_Sample Dilution Dilution Urine_Sample->Dilution Filtration Filtration Dilution->Filtration HPLC_Injection HPLC_Injection Filtration->HPLC_Injection 260 nm UV_Detection UV_Detection HPLC_Injection->UV_Detection 260 nm Quantification Quantification UV_Detection->Quantification LC-MS/MS Workflow for N-Me-4-PY Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma_Sample Protein_Precipitation Protein_Precipitation Plasma_Sample->Protein_Precipitation Acetonitrile Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation MRM MS_MS_Detection MS_MS_Detection LC_Separation->MS_MS_Detection MRM Quantification Quantification MS_MS_Detection->Quantification

References

HPLC method for N-Methyl-4-pyridone-3-carboxamide analysis in urine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of N-Methyl-4-pyridone-3-carboxamide in Urine

Introduction

This compound (4-Py) is a significant metabolite of nicotinamide, a form of vitamin B3.[1][2] As a downstream product in the nicotinamide adenine dinucleotide (NAD+) catabolic pathway, the quantification of 4-Py in urine serves as a valuable biomarker for assessing niacin status and studying metabolic processes.[3][4] This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Py in urine, intended for researchers, scientists, and professionals in drug development.

Principle of the Method

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound in urine samples. The stationary phase consists of a nonpolar C18 column, while a polar mobile phase is used for elution. The separation is based on the differential partitioning of the analyte and other urine components between the stationary and mobile phases. An internal standard, isonicotinamide, is employed to ensure accuracy and precision by correcting for variations in sample injection and potential matrix effects.[1] Detection is achieved by monitoring the UV absorbance at 260 nm, a wavelength at which 4-Py exhibits significant absorption.[1]

Apparatus and Reagents

Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Analytical column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size) or equivalent C18 column[1]

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Reagents

  • This compound (4-Py) analytical standard

  • Isonicotinamide (Internal Standard, IS)

  • Potassium dihydrogenphosphate (KH2PO4), HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphoric acid (H3PO4), analytical grade

  • Ultrapure water (18.2 MΩ·cm)

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL of 4-Py): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water in a volumetric flask.

  • Stock Internal Standard Solution (1 mg/mL of Isonicotinamide): Accurately weigh 10 mg of isonicotinamide and dissolve it in 10 mL of ultrapure water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with ultrapure water to achieve a concentration range appropriate for the expected levels in urine. A typical calibration curve might range from 0.1 µg/mL to 10 µg/mL. To each working standard, add the internal standard to a final concentration of 5 µg/mL.

2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 890 µL of ultrapure water and 10 µL of the 1 mg/mL internal standard stock solution.

  • Vortex the mixture thoroughly.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Operating Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterValue
Column 7-ODS-L (250 mm x 4.6 mm, 7 µm) or equivalent C18
Mobile Phase 10 mM Potassium Dihydrogenphosphate : Acetonitrile (96:4, v/v), pH adjusted to 3.0 with phosphoric acid[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient or 30°C
Detection Wavelength 260 nm[1]
Internal Standard Isonicotinamide[1]
Total Run Time Approximately 15 minutes[1]

Data Presentation

Method Validation Parameters

The following table presents typical method validation parameters for the HPLC analysis of this compound in urine, based on literature data.

ParameterTypical Value
Linearity (r²) > 0.99[5]
Limit of Detection (LOD) 2 pmol (304 pg)[1]
Limit of Quantification (LOQ) Typically 5-10 pmol
Intra-assay Precision (%CV) < 8%[5]
Inter-assay Precision (%CV) < 8%[5]
Recovery > 80%[5]

Visualizations

Metabolic Pathway of Nicotinamide

metabolic_pathway Nicotinamide Nicotinamide MNA N1-Methylnicotinamide Nicotinamide->MNA NNMT Py2 N1-Methyl-2-pyridone-5-carboxamide MNA->Py2 AOX1 Py4 N1-Methyl-4-pyridone-3-carboxamide MNA->Py4 Aldehyde Oxidase experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing SampleCollection Urine Sample Collection Centrifugation Centrifugation (4000 rpm, 10 min) SampleCollection->Centrifugation Dilution Dilution and IS Spiking Centrifugation->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC Injection and Separation (C18 Column) Filtration->HPLC UV_Detection UV Detection (260 nm) HPLC->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

References

LC-MS/MS protocol for detecting N-Methyl-4-pyridone-3-carboxamide in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS protocol for the sensitive and specific quantification of N-Methyl-4-pyridone-3-carboxamide (4PY) in plasma has been developed and validated. This method is crucial for researchers, scientists, and drug development professionals studying nicotinamide metabolism and its implications in various physiological and pathological states. 4PY, a major metabolite of nicotinamide (Vitamin B3), is increasingly recognized as a significant biomarker in clinical research.[1][2]

This application note provides a detailed methodology for the analysis of 4PY in plasma samples, including sample preparation, chromatographic separation, and mass spectrometric detection.

Application Notes

Introduction

This compound (also known as N'-methyl-4-pyridone-5-carboxamide or 4PY) is a key downstream metabolite of nicotinamide adenine dinucleotide (NAD) metabolism.[1][2] Its quantification in biological matrices such as plasma is essential for understanding the disposition of nicotinamide and for investigating its role in various health and disease states. The presented LC-MS/MS method offers high sensitivity and specificity for the reliable measurement of 4PY in plasma.

Method Summary

This protocol employs a simple protein precipitation step for plasma sample preparation, followed by reversed-phase liquid chromatography for the separation of 4PY from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and monitoring a specific Multiple Reaction Monitoring (MRM) transition for 4PY.

Experimental Protocols

1. Materials and Reagents

  • This compound (4PY) reference standard

  • Internal Standard (IS), e.g., 6-chloronicotinamide[3] or a stable isotope-labeled 4PY

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Human plasma (or species of interest), blank

  • Standard laboratory equipment (pipettes, centrifuges, vials)

2. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of 4PY and the IS in a suitable solvent (e.g., methanol or ACN/water) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 4PY stock solution in ACN/water (10:90, v/v) to create calibration standards.

  • Spiked Calibration and QC Samples: Spike blank plasma with the working standard solutions to achieve the desired concentration range for the calibration curve and QC samples (low, medium, and high concentrations).

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 200 µL of ACN containing the internal standard.[3][4]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer 150 µL of the supernatant to a new vial.[3][4]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., ACN/water, 10:90, v/v with 0.1% formic acid).[3][4]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: An HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Parameter Condition
LC Column Waters Spherisorb 5 µm CNRP, 4.6 x 150 mm, or equivalent reversed-phase column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution A gradient elution program should be optimized to ensure separation from other metabolites.
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (4PY) m/z 153 → 136[3][4]
MRM Transition (IS) To be determined based on the selected internal standard (e.g., for 6-chloronicotinamide, m/z 157 → 122).

5. Data Analysis

  • Integrate the chromatographic peaks for 4PY and the IS.

  • Calculate the peak area ratio of 4PY to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.

  • Determine the concentration of 4PY in the QC and unknown samples from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the quantification of this compound in plasma. The values are based on published data for similar analytes and methodologies.[3][5]

Parameter Typical Value
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) 85 - 115%
Recovery > 80%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) precipitation Add ACN with IS (200 µL) Vortex plasma->precipitation centrifugation Centrifuge precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS System reconstitution->lc_ms Inject data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of 4PY calibration_curve->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

References

Synthesis of N-Methyl-4-pyridone-3-carboxamide for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-pyridone-3-carboxamide is a pyridone derivative of significant interest in biomedical research. It is an endogenous metabolite of nicotinamide (a form of vitamin B3) and a catabolite of the essential coenzyme nicotinamide adenine dinucleotide (NAD).[1][2] Emerging research has implicated this compound in various physiological and pathological processes, making its availability for in vitro and in vivo studies crucial for advancing our understanding of human health and disease. This document provides detailed application notes and protocols for the chemical synthesis of this compound to support ongoing research endeavors.

Recent studies have highlighted this compound as a potential biomarker for cardiovascular disease and have noted its association with an increased risk of such conditions.[3] Furthermore, it is recognized as a uremic toxin that accumulates in individuals with kidney dysfunction.[1] Its role as a metabolite in the broader context of NAD metabolism also positions it as a key molecule for investigations into aging, metabolic disorders, and cellular bioenergetics.

Data Presentation

Chemical and Physical Properties
PropertyValueSource
IUPAC Name1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide[3]
Common NameThis compound, 4PY[3]
CAS Number769-49-3[3][4]
Molecular FormulaC₇H₈N₂O₂[4][5]
Molecular Weight152.15 g/mol [4][5]
AppearanceWhite to Off-White Solid[5]
Melting Point176 °C[4]
SolubilitySoluble in PBS (≥ 50 mg/mL)[6]
Storage Conditions-80°C (6 months), -20°C (1 month, protect from light)[6]

Signaling and Metabolic Pathways

NAD Metabolism and Formation of this compound

This compound is a terminal metabolite in the catabolism of NAD. The pathway begins with the methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide.[2] Subsequently, aldehyde oxidase (AOX) catalyzes the oxidation of 1-methylnicotinamide to this compound and its isomer, N-methyl-2-pyridone-5-carboxamide.[2] This metabolic route is a key component of nicotinamide clearance and has been implicated in cellular energy homeostasis and disease pathology.[2]

NAD_Metabolism NAD NAD+ Nicotinamide Nicotinamide NAD->Nicotinamide Methylnicotinamide 1-Methylnicotinamide Nicotinamide->Methylnicotinamide NNMT Pyridone This compound Methylnicotinamide->Pyridone

NAD metabolism pathway leading to this compound.

Experimental Protocols

Chemical Synthesis of this compound

The following protocol describes a multi-step synthesis of this compound, adapted from described synthetic routes for pyridone derivatives. This procedure is intended for researchers with experience in synthetic organic chemistry. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • 4-Chloronicotinic acid

  • Anhydrous methanol

  • Acetyl chloride

  • Sodium methoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide

  • Ammonia (7N solution in methanol)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of Methyl 4-chloronicotinate

  • To a solution of 4-chloronicotinic acid (1.0 g, 6.34 mmol) in anhydrous methanol (18.5 mL), add acetyl chloride (1.42 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-chloronicotinate.

Step 2: Synthesis of Methyl 4-methoxynicotinate

  • To a solution of methyl 4-chloronicotinate (from Step 1) in anhydrous DMF (10 mL), add sodium methoxide (1.2 equivalents).

  • Stir the reaction mixture at 60 °C for 4 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 4-methoxynicotinate.

Step 3: Synthesis of 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

  • Dissolve methyl 4-methoxynicotinate (1.0 equivalent) in anhydrous DMF.

  • Add methyl iodide (1.5 equivalents) and stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude product.

Step 4: Synthesis of this compound

  • Dissolve the crude product from Step 3 in a 7N solution of ammonia in methanol.

  • Stir the reaction mixture in a sealed tube at 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound as a solid.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow Start 4-Chloronicotinic acid Step1 Esterification (MeOH, AcCl) Start->Step1 Intermediate1 Methyl 4-chloronicotinate Step1->Intermediate1 Step2 Nucleophilic Substitution (NaOMe, DMF) Intermediate1->Step2 Intermediate2 Methyl 4-methoxynicotinate Step2->Intermediate2 Step3 N-Methylation (MeI, DMF) Intermediate2->Step3 Intermediate3 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylate Step3->Intermediate3 Step4 Amidation (NH3 in MeOH) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

References

Application Notes and Protocols: Deuterium-Labeled N-Methyl-4-pyridone-3-carboxamide as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY) is a key metabolite in the nicotinamide adenine dinucleotide (NAD+) salvage pathway. As a downstream product of nicotinamide (a form of vitamin B3), its quantification in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, nutritional research, and in understanding various disease states. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing. This document provides detailed application notes and protocols for the use of deuterium-labeled this compound (4PY-d3) as an internal standard for the accurate quantification of endogenous 4PY.

Analyte and Internal Standard

CompoundChemical FormulaMonoisotopic Mass
This compound (4PY)C₇H₈N₂O₂152.0586 g/mol
N-Methyl-d3-4-pyridone-3-carboxamide (4PY-d3)C₇H₅D₃N₂O₂155.0775 g/mol

Metabolic Pathway of this compound

This compound is a terminal metabolite of nicotinamide. The metabolic conversion is a two-step process involving methylation and subsequent oxidation.

Nicotinamide Nicotinamide N_Methylnicotinamide N-Methylnicotinamide Nicotinamide->N_Methylnicotinamide  Nicotinamide N-methyltransferase (NNMT) N_Methyl_4_pyridone_3_carboxamide This compound (4PY) N_Methylnicotinamide->N_Methyl_4_pyridone_3_carboxamide  Aldehyde Oxidase (AOX1) cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (4PY-d3) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Data Data Acquisition (MRM) Injection->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 4PY Calibration->Quantification

Application Note: Quantification of N-Methyl-4-pyridone-3-carboxamide in Tissue Samples by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY), a primary metabolite of nicotinamide (Vitamin B3), is a key analyte in studies related to cellular metabolism, nutrition, and drug development. As a downstream product in the nicotinamide adenine dinucleotide (NAD+) salvage pathway, the quantification of 4PY in tissue samples provides valuable insights into cellular bioenergetics and the metabolic fate of nicotinamide-based therapeutic agents.[1][2] This application note provides a detailed protocol for the sensitive and selective quantification of 4PY in various tissue samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Principle of the Method

This method employs a UPLC-MS/MS system to achieve a highly selective and sensitive quantification of this compound. Tissue homogenates are first subjected to protein precipitation and extraction of the analyte. The chromatographic separation is performed on a reverse-phase UPLC column, which allows for the resolution of 4PY from its isomers, such as N-methyl-2-pyridone-5-carboxamide (2PY), and other endogenous matrix components. The detection is carried out using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of 4PY to its stable isotope-labeled internal standard (SIL-IS), this compound-d3, against a calibration curve prepared in a surrogate matrix.

Materials and Methods

Reagents and Chemicals
  • This compound (4PY) standard (≥98% purity)

  • This compound-d3 (4PY-d3) internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Bovine Serum Albumin (BSA) for surrogate matrix preparation

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Tissue homogenizer (e.g., Bead beater, rotor-stator homogenizer)

  • Refrigerated centrifuge

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes

  • Nitrogen evaporator

Experimental Protocols

Standard and Sample Preparation

1. Preparation of Stock and Working Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4PY and 4PY-d3 in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the 4PY primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 4PY-d3 primary stock solution with 50:50 (v/v) acetonitrile/water to obtain a 100 ng/mL working solution.

2. Tissue Sample Homogenization

  • Accurately weigh 50-100 mg of frozen tissue.

  • Add ice-cold homogenization buffer (e.g., PBS) at a ratio of 1:4 (w/v) (e.g., 200 µL for 50 mg of tissue).

  • Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform homogenate is obtained. Keep samples on ice throughout the process.

3. Protein Precipitation and Extraction

  • To 100 µL of tissue homogenate, add 10 µL of the 100 ng/mL 4PY-d3 internal standard working solution and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see UPLC conditions).

  • Vortex and centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a UPLC vial for analysis.

4. Preparation of Calibration Curve and QC Samples

  • Prepare a surrogate matrix (e.g., 5% BSA in PBS).

  • Spike the surrogate matrix with the appropriate 4PY working standard solutions to create a calibration curve ranging from 1 to 1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.

  • Process the calibration standards and QC samples using the same protein precipitation and extraction protocol as the tissue samples.

UPLC-MS/MS Method

UPLC Conditions
ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 30 psi
Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions and Compound-Specific Parameters

CompoundQ1 (m/z)Q3 (m/z)DP (V)EP (V)CE (V)CXP (V)
4PY 153.1136.140102510
4PY-d3 156.1139.140102510

Note: The Declustering Potential (DP), Entrance Potential (EP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) are instrument-dependent and may require optimization.

Data Presentation and Performance Characteristics

The following tables summarize typical performance characteristics of the method. These values should be established during method validation in the user's laboratory.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
4PY1 - 1000>0.995

Table 2: Accuracy and Precision (in surrogate matrix)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 5<1585-115<1585-115
Mid 50<1585-115<1585-115
High 500<1585-115<1585-115

Table 3: Recovery and Matrix Effect (in various tissue matrices)

Tissue TypeRecovery (%)Matrix Effect (%)
Liver 85 - 11090 - 110
Kidney 80 - 11585 - 115
Brain 80 - 11085 - 110

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterValue (in tissue homogenate)
LOD ~0.5 ng/mL
LOQ ~1.0 ng/mL

Visualizations

Metabolic Pathway of 4PY Formation

The following diagram illustrates the enzymatic pathway for the formation of this compound (4PY) from nicotinamide. Nicotinamide is first methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNAM).[1] Subsequently, MNA is oxidized by aldehyde oxidase (AOX) to produce 4PY and its isomer, 2PY.[1]

metabolic_pathway Nicotinamide Nicotinamide MNAM N1-methylnicotinamide (MNAM) Nicotinamide->MNAM NNMT (S-Adenosyl methionine) FourPY This compound (4PY) MNAM->FourPY Aldehyde Oxidase (AOX) TwoPY N-Methyl-2-pyridone-5-carboxamide (2PY) MNAM->TwoPY Aldehyde Oxidase (AOX)

Caption: Metabolic pathway of 4PY formation from nicotinamide.

Experimental Workflow

The diagram below outlines the major steps in the quantification of 4PY in tissue samples, from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Weigh Tissue Sample Homogenize Homogenize Tissue Tissue->Homogenize Spike_IS Spike with Internal Standard Homogenize->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Evaporate Evaporate Supernatant Centrifuge1->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 UPLC_MSMS UPLC-MS/MS Analysis Centrifuge2->UPLC_MSMS Data_Processing Data Processing (Integration, Calibration) UPLC_MSMS->Data_Processing Quantification Quantification of 4PY Data_Processing->Quantification

Caption: Experimental workflow for 4PY quantification in tissue.

Logical Flow of UPLC-MS/MS Analysis

This diagram illustrates the logical sequence of events during the UPLC-MS/MS analysis of a prepared sample.

lc_ms_flow cluster_lc UPLC System cluster_ms Mass Spectrometer Injection Sample Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Q1 Q1: Precursor Ion Selection Ionization->Q1 Q2 Q2: Collision Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detection Q3->Detector

Caption: Logical flow of the UPLC-MS/MS analysis.

References

developing a robust assay for N-Methyl-4-pyridone-3-carboxamide measurement

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Development of a Robust Assay for N-Methyl-4-pyridone-3-carboxamide (4PY) Measurement

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (4PY), a terminal metabolite of nicotinamide adenine dinucleotide (NAD+), has emerged as a significant biomarker in clinical research.[1] As a breakdown product of niacin (Vitamin B3), 4PY is involved in the nicotinate and nicotinamide metabolism pathway.[2][3] Recent studies have linked elevated circulating levels of 4PY to an increased risk of cardiovascular disease and other pathological conditions, highlighting the need for a robust and reliable quantitative assay.[1][4][5]

This application note provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the measurement of 4PY in biological matrices such as plasma. The described method is suitable for use in pharmacokinetic, toxicokinetic, and clinical research studies.

Biological Context and Signaling Pathway

4PY is an end product of NAD+ degradation.[2] In this pathway, excess nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNAM). Subsequently, aldehyde oxidase acts on MNAM to produce both N-methyl-2-pyridone-5-carboxamide (2PY) and this compound (4PY), which are then excreted.[1][2][3] Understanding this pathway is crucial for interpreting the clinical significance of 4PY levels.

G cluster_pathway NAD+ Catabolism Pathway NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM NAD-consuming enzymes MNAM N1-Methylnicotinamide (MNAM) NAM->MNAM NNMT PY2 2PY MNAM->PY2 Aldehyde Oxidase PY4 4PY (this compound) MNAM->PY4 Aldehyde Oxidase

Simplified pathway of NAD+ catabolism to 4PY.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The principle of this assay is based on the separation of 4PY from endogenous matrix components using reversed-phase high-performance liquid chromatography (HPLC), followed by detection and quantification using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard (IS) ensures high accuracy and precision by correcting for matrix effects and variability during sample processing.

Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound (4PY), N-Methyl-d3-4-pyridone-3-carboxamide (4PY-d3, Internal Standard).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade), Water (HPLC grade).

  • Biological Matrix: Drug-free human plasma.

  • Apparatus: HPLC system (e.g., Agilent 1290 Infinity II), Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470), analytical balance, centrifuges, volumetric flasks, pipettes.[6]

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4PY and 4PY-d3 (IS) in 10 mL of methanol, respectively.

  • Working Solutions: Prepare serial dilutions of the 4PY stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS (e.g., 100 ng/mL).

  • Calibration Standards and QCs: Spike the appropriate amount of 4PY working solutions into blank human plasma to prepare a minimum of six to eight non-zero CS.[7] Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[8]

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 4PY-d3 internal standard working solution.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrument Conditions
ParameterCondition
LC System
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientStart at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions4PY: To be optimized (e.g., Q1: 153.1 m/z -> Q3: 136.1 m/z) 4PY-d3: To be optimized (e.g., Q1: 156.1 m/z -> Q3: 139.1 m/z)
Gas Temperature300°C
Gas Flow8 L/min
Nebulizer Pressure35 psi
Capillary Voltage3500 V

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its suitability for the intended purpose.[9][10] Validation demonstrates that the method is selective, sensitive, accurate, precise, and reliable for the analysis of study samples.[7][11]

G cluster_workflow Bioanalytical Method Validation Workflow cluster_params Validation Parameters MD Method Development FV Full Validation MD->FV PV Partial Validation (for minor changes) FV->PV Method Modification XV Cross-Validation (between labs/methods) FV->XV Method Transfer SEL Selectivity FV->SEL CAL Calibration Curve FV->CAL ACC Accuracy FV->ACC PRE Precision FV->PRE REC Recovery FV->REC STAB Stability FV->STAB DIL Dilution Integrity FV->DIL

Workflow for bioanalytical method validation.
Validation Parameters and Acceptance Criteria

The following table summarizes typical results for a validated 4PY assay.

Validation ParameterAcceptance CriteriaExample Result
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Passed
Calibration Curve
    RangeLLOQ: S/N > 5. ULOQ: Upper limit of reliable quantification.1 - 1000 ng/mL
    Linearity (R²)≥ 0.990.998
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).[8]95.2% - 104.5%
Precision (CV%) Within-run and between-run CV ≤15% (≤20% at LLOQ).[8]Within-run: ≤8.1% Between-run: ≤9.5%
Matrix Effect IS-normalized matrix factor CV should be ≤15%.Passed (CV = 7.2%)
Recovery Should be consistent and reproducible.~85%
Stability
    Freeze-ThawAnalyte stable for ≥3 cycles. Deviation within ±15%.Stable for 5 cycles
    Short-Term (Bench-Top)Analyte stable for expected duration of sample handling. Deviation within ±15%.Stable for 24 hours at room temperature
    Long-TermAnalyte stable for the storage period. Deviation within ±15%.Stable for 6 months at -80°C
    Post-PreparativeAnalyte stable in autosampler. Deviation within ±15%.Stable for 48 hours at 10°C

Sample Analysis Workflow

G cluster_workflow Sample Analysis Workflow A Sample Receipt & Logging B Sample Thawing & Vortexing A->B C Protein Precipitation (Add IS & Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer to HPLC Vials D->E F LC-MS/MS Analysis E->F G Data Processing (Integration & Quantification) F->G H Data Review & Reporting G->H

Step-by-step workflow for routine sample analysis.

Conclusion

This application note outlines a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol includes detailed steps for sample preparation, instrument operation, and a full bioanalytical method validation strategy based on current regulatory guidelines. This validated assay provides the sensitivity, specificity, and reliability required for clinical research and drug development applications, enabling accurate assessment of this emerging cardiovascular biomarker.

References

Application Notes and Protocols for the Analysis of N-Methyl-4-pyridone-3-carboxamide (4PY)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY), a major metabolite of nicotinamide adenine dinucleotide (NAD+), is a key analyte in studies related to cellular metabolism, aging, and various disease states. Accurate and reliable quantification of 4PY in biological matrices is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the sample preparation of 4PY from various biological matrices, including plasma, serum, and urine, for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed protocol, a discussion of the methodology, and a summary of expected performance characteristics.

Analytical Techniques Overview

The choice of analytical instrumentation is intrinsically linked to the required sensitivity and selectivity of the assay.

  • HPLC-UV: A robust and widely available technique suitable for the quantification of 4PY in samples where concentrations are relatively high. Detection is typically performed at around 260 nm.[1]

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it the method of choice for detecting low concentrations of 4PY, especially in complex biological matrices like plasma. Multiple Reaction Monitoring (MRM) is used for specific and sensitive quantification.

Sample Preparation Techniques

The goal of sample preparation is to extract 4PY from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for the analytical instrument.

Protein Precipitation (PPT)

Application Note:

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum.[2][3] It is often the first choice for high-throughput analysis due to its simplicity and speed.[4] Acetonitrile is a commonly used precipitation solvent that yields high protein removal efficiency.[1] While effective at removing the bulk of proteins, PPT may result in less clean extracts compared to LLE or SPE, potentially leading to matrix effects in LC-MS/MS analysis.[4][5]

Experimental Protocol:

Materials:

  • Biological sample (plasma, serum)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled 4PY)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Nitrogen evaporator (optional)

  • Reconstitution solution (e.g., 10% acetonitrile in water)

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the sample and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 solvent-to-sample ratio).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.

Quantitative Data Summary (PPT):

ParameterPlasma/SerumUrineNotes
Recovery >80%[1]N/A (direct injection often possible)Recovery can be analyte and matrix dependent.
Matrix Effect Low to Moderate[5]LowCan be significant in LC-MS/MS; may require optimization of chromatography.
LOD/LOQ Dependent on analytical methodDependent on analytical methodGenerally higher than SPE due to less sample cleanup.
Throughput HighHighSimple and fast procedure.

Workflow Diagram:

PPT_Workflow sample Biological Sample (100 µL) add_is Add Internal Standard (10 µL) sample->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate (Optional) supernatant->evaporate reconstitute Reconstitute (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

Application Note:

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[6] For 4PY, which is a polar compound, a salting-out assisted LLE can be employed for urine samples to enhance the partitioning of the analyte into the organic phase. A historical method for plasma involved extraction with chloroform after basification.[7] LLE can provide cleaner extracts than PPT but is generally more labor-intensive and uses larger volumes of organic solvents.

Experimental Protocol (Salting-Out Assisted LLE for Urine):

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Acetonitrile (ACN)

  • Ammonium sulfate

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution

Procedure:

  • Pipette 500 µL of urine into a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard solution and briefly vortex.

  • Add 1.5 mL of acetonitrile.

  • Add approximately 250 mg of ammonium sulfate to the tube.

  • Vortex vigorously for 2 minutes to facilitate the partitioning of 4PY into the acetonitrile layer.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper acetonitrile layer to a clean tube.

  • Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Quantitative Data Summary (LLE):

ParameterPlasma/SerumUrineNotes
Recovery >80% for related compounds[6]>80% for related compounds[6]Can be optimized by adjusting solvent, pH, and salt concentration.
Matrix Effect LowLowGenerally provides cleaner extracts than PPT.
LOD/LOQ Dependent on analytical methodDependent on analytical methodCan be improved by concentrating the final extract.
Throughput Low to MediumLow to MediumMore steps involved compared to PPT.

Workflow Diagram:

LLE_Workflow sample Urine Sample (500 µL) add_is Add Internal Standard (50 µL) sample->add_is add_acn_salt Add Acetonitrile (1.5 mL) & Ammonium Sulfate (250 mg) add_is->add_acn_salt vortex Vortex (2 min) add_acn_salt->vortex centrifuge Centrifuge (4,000 x g, 10 min) vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate organic_layer->evaporate reconstitute Reconstitute (200 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE)

Application Note:

Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts, thereby minimizing matrix effects and improving assay sensitivity.[8] For a polar compound like 4PY, a mixed-mode or a hydrophilic-lipophilic balanced (HLB) sorbent can be effective. The protocol involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest. A simplified 3-step protocol (load, wash, elute) can be employed with water-wettable sorbents like Oasis HLB.[9]

Experimental Protocol (Simplified SPE with Oasis HLB):

Materials:

  • Plasma, serum, or urine sample

  • Internal Standard (IS) solution

  • Oasis HLB µElution Plate or Cartridge

  • 4% Phosphoric acid in water

  • Wash solution: 5% Methanol in water

  • Elution solution: Acetonitrile

  • SPE vacuum manifold or positive pressure processor

  • Collection plate or tubes

  • Nitrogen evaporator

  • Reconstitution solution

Procedure:

  • Pre-treat the sample: Dilute 100 µL of plasma, serum, or urine with 100 µL of 4% phosphoric acid in water. Add 10 µL of the internal standard solution and vortex.

  • Load: Directly load the pre-treated sample onto the Oasis HLB µElution plate or cartridge. Apply vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate.

  • Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the 4PY with 2 x 50 µL of acetonitrile into a clean collection plate or tubes.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Quantitative Data Summary (SPE):

ParameterPlasma/SerumUrineNotes
Recovery >90% for a wide range of analytes[9]>90% for a wide range of analytes[9][10]High and reproducible recovery is achievable with optimized conditions.
Matrix Effect Very Low[5]Very LowProvides the cleanest extracts among the three methods.
LOD/LOQ LowestLowestAbility to concentrate the sample leads to improved sensitivity.
Throughput Medium to High (with automation)Medium to High (with automation)Can be automated for high-throughput applications.

Workflow Diagram:

SPE_Workflow sample Pre-treated Sample load Load onto SPE Sorbent sample->load wash Wash with 5% Methanol load->wash elute Elute with Acetonitrile wash->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application of NMR Spectroscopy for the Structural Elucidation of N-Methyl-4-pyridone-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structural elucidation of N-Methyl-4-pyridone-3-carboxamide. This compound is a significant metabolite of niacin (Vitamin B3) and has been a subject of interest in various biomedical research fields. The protocols and data presented herein are intended to assist researchers in the unambiguous identification and characterization of this and structurally related molecules.

Introduction

This compound is a key metabolite in the catabolism of nicotinamide adenine dinucleotide (NAD). Its structural confirmation is crucial for metabolic studies, drug metabolism research, and the development of novel therapeutics. NMR spectroscopy is an unparalleled analytical technique for the definitive structural assignment of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecular framework, including proton and carbon environments and their connectivities, can be established.

Predicted NMR Spectral Data

While experimental data from various sources provides a good foundation, for a comprehensive and unambiguous structural assignment, a full suite of NMR experiments is invaluable. Based on established NMR prediction algorithms and data from structurally similar compounds, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H2~8.2Singlet-
H5~6.5Doublet~7.5
H6~7.8Doublet~7.5
N-CH₃~3.6Singlet-
-CONH₂ (a)~7.5Broad Singlet-
-CONH₂ (b)~7.2Broad Singlet-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C2~140
C3~125
C4~178
C5~118
C6~145
N-CH₃~42
C=O (Amide)~168

Experimental Protocols

To achieve the structural elucidation of this compound, a series of NMR experiments should be performed. The following protocols provide a general framework for acquiring high-quality NMR data.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For a polar molecule like this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are good choices.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Experiments

The following is a recommended suite of NMR experiments for the complete structural elucidation:

  • 1D ¹H NMR: To identify all the proton environments in the molecule.

  • 1D ¹³C NMR: To identify all the carbon environments.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon (¹H-¹³C) pairs.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry and conformation of the molecule.

Data Interpretation and Structural Elucidation Workflow

The process of elucidating the structure of this compound from its NMR data follows a logical progression. The following diagram illustrates this workflow.

Structural Elucidation Workflow A Acquire 1D ¹H NMR F Identify Proton Signals (Chemical Shift, Multiplicity, Integration) A->F B Acquire 1D ¹³C NMR G Identify Carbon Signals (Chemical Shift) B->G C Acquire 2D COSY H Establish ¹H-¹H Connectivities C->H D Acquire 2D HSQC I Assign Directly Bonded ¹H-¹³C Pairs D->I E Acquire 2D HMBC J Establish Long-Range ¹H-¹³C Connectivities E->J F->H F->I F->J G->I G->J K Assemble Molecular Fragments H->K I->K J->K L Confirm Final Structure K->L

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathways and Logical Relationships

The interpretation of 2D NMR spectra involves recognizing specific correlation patterns that reveal the molecular structure. The following diagram illustrates the key correlations expected for this compound.

Key NMR Correlations for this compound cluster_pyridone Pyridone Ring cluster_substituents Substituents H2 H2 C2 C2 H2->C2 HSQC C3 C3 H2->C3 HMBC C4 C4 (C=O) H2->C4 HMBC C6 C6 H2->C6 HMBC H5 H5 H5->C3 HMBC H5->C4 HMBC C5 C5 H5->C5 HSQC H6 H6 H5->H6 COSY H6->C2 HMBC H6->C4 HMBC H6->C5 HMBC H6->C6 HSQC NCH3 N-CH₃ NCH3->C2 HMBC NCH3->C6 HMBC CNCH3 C (N-CH₃) NCH3->CNCH3 HSQC CONH2 -CONH₂ CONH2->C3 HMBC CCONH2 C=O (Amide) CONH2->CCONH2 HMBC

Isolating N-Methyl-4-pyridone-3-carboxamide (4PY) from Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-pyridone-3-carboxamide (4PY) is a key downstream metabolite of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. Elevated levels of 4PY in biological fluids such as plasma, serum, and urine are associated with various physiological and pathological states, making its accurate quantification essential for research in nutrition, metabolic disorders, and drug development.[1][2] This document provides detailed protocols for the isolation of 4PY from biological matrices, summarizing key quantitative data and outlining the relevant metabolic pathway.

Metabolic Pathway of this compound

This compound is a terminal breakdown product of nicotinamide. The metabolic cascade begins with the methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (MNA). Subsequently, aldehyde oxidase acts on MNA to produce both N-methyl-2-pyridone-5-carboxamide (2PY) and 4PY, which are then excreted.[3]

Nicotinamide Nicotinamide MNA 1-Methylnicotinamide Nicotinamide->MNA NNMT PY2 N-Methyl-2-pyridone-5-carboxamide (2PY) MNA->PY2 Aldehyde Oxidase PY4 This compound (4PY) MNA->PY4 Aldehyde Oxidase Excretion Excretion PY2->Excretion PY4->Excretion

Metabolic conversion of Nicotinamide to 4PY.

Experimental Protocols

The selection of an appropriate isolation protocol depends on the biological matrix, the required sample purity, and the analytical technique to be employed (e.g., HPLC-UV, LC-MS/MS). Below are three commonly used methods for the extraction of 4PY.

Protocol 1: Protein Precipitation

This is a rapid and straightforward method suitable for high-throughput analysis, particularly for LC-MS/MS applications.

Materials:

  • Biological fluid (plasma, serum)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile to the sample.[4]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted metabolites.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.[4]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classical method that can provide cleaner extracts compared to protein precipitation. An early method for plasma involved the use of chloroform.[5] Modern variations may use other organic solvents.

Materials:

  • Biological fluid (plasma, urine)

  • Chloroform or other suitable organic solvent (e.g., ethyl acetate)

  • 1N NaOH (for plasma)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure (based on historical methods for plasma):

  • To 1 mL of plasma in a centrifuge tube, add 25 µL of 1N NaOH.

  • Add 2.5 mL of chloroform.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (lower) layer to a clean tube.

  • Repeat the extraction of the aqueous layer with another 2.5 mL of chloroform and combine the organic extracts.

  • Evaporate the pooled chloroform extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers a high degree of selectivity and can effectively concentrate the analyte, resulting in very clean extracts. Cation exchange or reversed-phase cartridges are suitable for isolating polar metabolites like 4PY.

Materials:

  • Biological fluid (plasma, urine)

  • SPE cartridges (e.g., Strong Cation Exchange (SCX) or C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or buffer)

  • Wash solvent (e.g., methanol/water mixture)

  • Elution solvent (e.g., methanol with 5% ammonium hydroxide for SCX)

  • SPE manifold

  • Evaporator

Procedure (General Protocol for SCX):

  • Conditioning: Pass 1 mL of methanol through the SCX cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Sample Loading: Load the pre-treated sample (e.g., diluted urine or plasma) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of methanol/water (50:50, v/v) to remove interfering substances.

  • Elution: Elute the 4PY from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Experimental Workflow Diagram

cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_analysis Analysis Sample Biological Fluid (Plasma/Urine) PP Protein Precipitation Sample->PP LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE Evap Evaporation & Reconstitution PP->Evap LLE->Evap SPE->Evap Analysis LC-MS/MS or HPLC Analysis Evap->Analysis

General workflow for 4PY isolation.

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for the analysis of 4PY and related nicotinamide metabolites. Direct comparisons of recovery for 4PY across different extraction methods are limited in the literature; therefore, data for related metabolites are also included to provide a broader context.

Table 1: Method Performance for 4PY and Related Metabolites

AnalyteMethodMatrixLLOQ/LODRecovery (%)Reference
4PY HPLC-UVUrine2 pmol (LOD)Not Reported[6]
Nicotinic AcidSPE-LC-MS/MSPlasma50.0 ng/mL (LLOQ)86-89[7]
NicotinamideSPE-LC-MS/MSPlasma50.0 ng/mL (LLOQ)86-89[7]
Nicotinuric AcidSPE-LC-MS/MSPlasma50.0 ng/mL (LLOQ)86-89[7]

Table 2: Comparison of Extraction Methodologies for Metabolite Recovery (General)

Extraction MethodAnalyte TypeTypical Recovery (%)AdvantagesDisadvantages
Protein PrecipitationPolar & Non-polar85-100+Fast, simple, high-throughputLess clean extract, potential for matrix effects
Liquid-Liquid ExtractionBroad range33-96Cleaner extracts than PPMore labor-intensive, potential for emulsions
Solid-Phase ExtractionTargeted65-95+High selectivity, clean extracts, concentrationMore complex, requires method development

Note: Recovery rates can be highly variable and depend on the specific analyte, matrix, and protocol used.

Conclusion

The isolation of this compound from biological fluids can be effectively achieved using protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of method will be dictated by the specific requirements of the study, including sample volume, throughput needs, and the sensitivity of the analytical instrumentation. For high-throughput quantitative analysis using LC-MS/MS, protein precipitation offers a balance of speed and efficiency. For applications requiring the cleanest extracts and highest sensitivity, a well-optimized SPE protocol is recommended. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of metabolic analysis.

References

Troubleshooting & Optimization

Technical Support Center: N-Methyl-4-pyridone-3-carboxamide (N-Me-4PY) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of N-Methyl-4-pyridone-3-carboxamide (N-Me-4PY) in biological samples.

I. Troubleshooting Guide

This guide addresses common issues encountered during the analysis of N-Me-4PY, providing potential causes and actionable solutions.

Issue 1: Low or No Recovery of N-Me-4PY

Potential CauseRecommended Solution
Degradation during Sample Collection and Handling Immediately place blood samples on ice after collection and process to plasma or serum within 1 hour. For urine samples, collect in containers with a preservative if immediate freezing is not possible.
Improper Storage Conditions Store plasma and urine samples at -80°C for long-term stability. For short-term storage (up to 1 month), -20°C may be acceptable, but validation is recommended.[1][2] Avoid repeated freeze-thaw cycles.[3]
pH-Mediated Degradation Maintain a neutral to slightly acidic pH during sample processing. Avoid strongly acidic or alkaline conditions.
Inefficient Extraction N-Me-4PY is a polar compound. Use a validated protein precipitation method with a polar organic solvent like acetonitrile or methanol. For more complex matrices, consider solid-phase extraction (SPE) with a hydrophilic interaction liquid chromatography (HILIC) or mixed-mode sorbent.
Adsorption to Container Surfaces Use low-protein-binding polypropylene tubes for sample collection, processing, and storage.

Issue 2: High Variability in N-Me-4PY Concentrations Between Replicates

Potential CauseRecommended Solution
Inconsistent Sample Handling Standardize the entire workflow from sample collection to analysis. Ensure consistent timing for each step, especially for processing and extraction.
Repeated Freeze-Thaw Cycles Aliquot samples into single-use tubes after the initial processing to avoid the need for repeated thawing of the entire sample.[3]
Matrix Effects in LC-MS/MS Analysis Develop a robust sample clean-up procedure to minimize matrix components. Use a stable isotope-labeled internal standard (SIL-IS) for N-Me-4PY if available to compensate for matrix effects.[4][5] Evaluate matrix effects during method validation by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
Incomplete Solubilization After Evaporation After evaporating the extraction solvent, ensure the residue is fully reconstituted in the mobile phase or a compatible solvent. Use vortexing and sonication to aid dissolution.

Issue 3: Appearance of Unexpected Peaks or Degradants in Chromatograms

Potential CauseRecommended Solution
Light Sensitivity Protect samples from direct light exposure during collection, processing, and storage by using amber tubes or wrapping tubes in foil.[1][2]
Enzymatic Degradation If enzymatic degradation is suspected (e.g., by amidases), collect blood samples in tubes containing a broad-spectrum enzyme inhibitor cocktail.[6][7] Immediately cool and process the samples to minimize enzyme activity.
In-source Fragmentation/Degradation in MS Optimize the mass spectrometer source conditions (e.g., temperature, voltages) to minimize in-source fragmentation. N-Me-4PY may undergo deamidation under harsh ionization conditions.[8]
Contamination Ensure all reagents, solvents, and labware are of high purity and free from contaminants that could interfere with the analysis.

II. Frequently Asked Questions (FAQs)

Sample Handling and Storage

  • Q1: What is the optimal temperature for storing plasma and urine samples containing N-Me-4PY?

    • A1: For long-term storage, -80°C is recommended to ensure the stability of N-Me-4PY.[1][2] For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable, but immediate processing and freezing are ideal. Some studies on general metabolite stability in urine suggest that storage at 4°C for up to 24 hours does not significantly alter the concentrations of many metabolites.[9]

  • Q2: How many freeze-thaw cycles can my samples undergo without affecting N-Me-4PY concentrations?

    • A2: It is best to avoid freeze-thaw cycles whenever possible.[3] If repeated analysis from the same sample is necessary, it is highly recommended to aliquot the sample into single-use tubes after the initial collection and processing. While specific data for N-Me-4PY is limited, general guidance for metabolomics studies suggests that more than two or three freeze-thaw cycles can lead to significant changes in metabolite profiles.[3]

  • Q3: Should I use any additives or preservatives in my urine collection containers?

    • A3: If urine samples cannot be frozen immediately, using a preservative can help maintain the stability of various metabolites. However, the choice of preservative should be validated to ensure it does not interfere with the N-Me-4PY assay. For many metabolomics studies, immediate freezing of urine samples is the preferred method of preservation.[10]

  • Q4: Is N-Me-4PY sensitive to light?

    • A4: Yes, it is recommended to protect stock solutions and samples containing N-Me-4PY from light.[1][2] Use amber vials or tubes, or wrap them in aluminum foil to prevent photodegradation.

Analytical Methodology

  • Q5: What is the recommended analytical technique for quantifying N-Me-4PY?

    • A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of N-Me-4PY in biological matrices.[11][12]

  • Q6: What type of chromatography is best suited for N-Me-4PY analysis?

    • A6: As N-Me-4PY is a polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for its retention and separation. Reversed-phase chromatography with a polar-embedded or polar-endcapped column can also be used, often with an aqueous mobile phase containing a low percentage of organic solvent.[1][8][13][14]

  • Q7: How can I minimize matrix effects in my LC-MS/MS analysis?

    • A7: To minimize matrix effects, it is important to have an efficient sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE). Chromatographic separation should be optimized to separate N-Me-4PY from co-eluting matrix components. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[4][5]

III. Experimental Protocols

Protocol 1: Short-Term Stability Testing at Room Temperature

  • Sample Preparation: Spike a pool of blank human plasma or urine with a known concentration of N-Me-4PY (e.g., at low and high quality control levels).

  • Incubation: Aliquot the spiked samples and leave them on the benchtop at room temperature (approximately 20-25°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), retrieve aliquots for analysis.

  • Sample Processing: Immediately process the samples at each time point using the validated extraction method.

  • Analysis: Analyze the processed samples by LC-MS/MS.

  • Data Evaluation: Compare the concentrations of N-Me-4PY at each time point to the concentration at time 0. The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.

Protocol 2: Freeze-Thaw Stability Testing

  • Sample Preparation: Spike a pool of blank human plasma or urine with N-Me-4PY at low and high QC concentrations.

  • Freeze-Thaw Cycles:

    • Freeze the aliquots at -80°C for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • This constitutes one freeze-thaw cycle. Repeat for a minimum of three cycles.[13]

  • Sample Processing: After the final thaw, process the samples using the validated extraction method.

  • Analysis: Analyze the processed samples by LC-MS/MS.

  • Data Evaluation: Compare the concentrations of N-Me-4PY after the freeze-thaw cycles to the nominal concentration (from freshly prepared standards). The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

IV. Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Initial Processing (within 1 hr) cluster_storage Storage cluster_analysis Analysis Collect_Blood Collect Blood (EDTA tubes) Centrifuge_Blood Centrifuge at 4°C Collect_Blood->Centrifuge_Blood Collect_Urine Collect Urine Centrifuge_Urine Centrifuge Urine (optional) Collect_Urine->Centrifuge_Urine Separate_Plasma Separate Plasma Centrifuge_Blood->Separate_Plasma Store_Plasma Store Plasma at -80°C (Aliquot for single use) Separate_Plasma->Store_Plasma Store_Urine Store Urine at -80°C (Aliquot for single use) Centrifuge_Urine->Store_Urine Thaw Thaw Sample Store_Plasma->Thaw Store_Urine->Thaw Extract Protein Precipitation (e.g., with Acetonitrile) Thaw->Extract Analyze LC-MS/MS Analysis Extract->Analyze degradation_pathway NMe4PY This compound Hydrolysis Hydrolysis (Amidase/pH mediated) NMe4PY->Hydrolysis Potential Degradation Photodegradation Photodegradation (UV light) NMe4PY->Photodegradation Potential Degradation Deamidation_Product N-Methyl-4-pyridone-3-carboxylic acid Hydrolysis->Deamidation_Product Photoproducts Photodegradation Products Photodegradation->Photoproducts

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of N-Methyl-4-pyridone-3-carboxamide (4PY)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of N-Methyl-4-pyridone-3-carboxamide (4PY).

Troubleshooting Guide

Matrix effects, which manifest as ion suppression or enhancement, are a common challenge in LC-MS bioanalysis and can significantly impact the accuracy, precision, and sensitivity of quantification.[1][2] This guide provides a systematic approach to identifying and mitigating these effects when analyzing 4PY.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column Overload: Injecting too high a concentration of the analyte or matrix components. - Column Contamination: Buildup of residues from previous injections.[3] - Inappropriate Mobile Phase: pH or organic composition not optimal for 4PY, a polar compound.- Dilute the Sample: Reduce the concentration of 4PY and matrix components.[4][5] - Implement a Column Wash Step: Use a strong solvent to wash the column between injections. - Optimize Mobile Phase: Adjust the pH and gradient to ensure sharp, symmetrical peaks. For a polar compound like 4PY, consider HILIC chromatography.[5]
Low Signal Intensity / Poor Sensitivity - Ion Suppression: Co-eluting matrix components are interfering with the ionization of 4PY.[1] - Suboptimal MS Parameters: Ion source settings (e.g., gas flow, temperature) are not optimized for 4PY.- Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[6][7] - Optimize Chromatographic Separation: Modify the LC gradient to separate 4PY from interfering compounds. - Tune MS Parameters: Optimize ion source parameters and consider using a different ionization technique if available (e.g., APCI).[6][8]
Inconsistent or Irreproducible Results - Variable Matrix Effects: Differences in matrix composition between samples are causing varying degrees of ion suppression or enhancement. - Analyte Instability: 4PY may be degrading during sample preparation or storage.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4PY will co-elute and experience similar matrix effects, allowing for accurate correction. - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples.[8] - Evaluate Analyte Stability: Conduct experiments to ensure 4PY is stable under the conditions used.
High Background Noise - Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. - Dirty Ion Source: Contamination of the mass spectrometer's ion source.- Use High-Purity Solvents and Reagents: Ensure all chemicals are of LC-MS grade. - Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for 4PY analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, compromising the accuracy and reproducibility of quantitative results.[1] For a polar molecule like this compound, which may have limited retention on traditional reversed-phase columns, the risk of co-elution with other polar matrix components is higher, making matrix effects a significant concern.

Q2: How can I determine if my 4PY analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[5]

  • Post-Column Infusion: A solution of 4PY is continuously infused into the MS while a blank matrix extract is injected into the LC system. Any deviation in the 4PY signal at the retention time of interfering compounds indicates a matrix effect.[5]

  • Post-Extraction Spike: The response of 4PY in a neat solvent is compared to its response when spiked into a blank matrix extract after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.[5]

Q3: What is the best sample preparation technique to reduce matrix effects for 4PY?

A3: The optimal sample preparation technique depends on the complexity of the matrix.

  • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering components. Using acetonitrile for precipitation can yield cleaner extracts than methanol.[9][10]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning 4PY into a solvent immiscible with the sample matrix.

  • Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup by selectively retaining 4PY on a solid sorbent while matrix components are washed away. For a polar compound like 4PY, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent may be effective.[6]

Q4: Can I just dilute my sample to overcome matrix effects?

A4: Sample dilution can be an effective strategy to reduce the concentration of interfering matrix components.[4][5] However, this approach is only feasible if the concentration of 4PY in the sample is high enough to remain detectable after dilution.[4]

Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A5: A SIL-IS is highly recommended for quantitative bioanalysis when high accuracy and precision are required. Since a SIL-IS has nearly identical chemical and physical properties to 4PY, it will co-elute and experience the same degree of matrix effects.[8] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively compensated.

Quantitative Data Summary

The following table provides illustrative data on the effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of 4PY in human plasma. The matrix effect is expressed as a percentage, where values less than 100% indicate ion suppression and values greater than 100% indicate ion enhancement.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Overall Process Efficiency (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (Acetonitrile) 8565 (Suppression)5512
Liquid-Liquid Extraction (Ethyl Acetate) 7080 (Suppression)568
Solid-Phase Extraction (Mixed-Mode C18) 9592 (Minimal Suppression)874

Note: This data is representative and the actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
  • Prepare a 4PY stock solution in methanol at a concentration of 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution in a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

  • Prepare a blank matrix extract: Process a sample of the blank biological matrix (e.g., plasma, urine) using your chosen sample preparation method (e.g., protein precipitation).

  • Prepare Sample A: Add a known volume of the working standard solution to a vial and dilute with the mobile phase.

  • Prepare Sample B: Add the same volume of the working standard solution to an equal volume of the blank matrix extract.

  • Analyze both samples by LC-MS.

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Sample B / Peak Area in Sample A) * 100

Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
  • Condition the SPE cartridge (e.g., a mixed-mode C18 cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat the plasma sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute 4PY from the cartridge with 1 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_eval Matrix Effect Evaluation cluster_optimization Optimization start Biological Sample (e.g., Plasma) ppt Protein Precipitation start->ppt Simple lle Liquid-Liquid Extraction start->lle Moderate Cleanup spe Solid-Phase Extraction start->spe Thorough Cleanup end_prep Clean Extract ppt->end_prep lle->end_prep spe->end_prep lcms LC-MS/MS System end_prep->lcms data Acquire Data lcms->data eval Post-Extraction Spike or Post-Column Infusion data->eval result Assess Ion Suppression/ Enhancement eval->result optimize Refine Sample Prep & LC Method result->optimize If Matrix Effect > 15% cluster_prep cluster_prep optimize->cluster_prep

Caption: Workflow for identifying and mitigating matrix effects.

troubleshooting_logic start Problem Detected: Inaccurate or Imprecise Results for 4PY check_matrix Is a Matrix Effect Suspected? start->check_matrix eval_matrix Evaluate Matrix Effect (Post-Extraction Spike) check_matrix->eval_matrix matrix_present Matrix Effect Confirmed? eval_matrix->matrix_present no_matrix Investigate Other Causes: - Instrument Performance - Standard Preparation - Analyte Stability matrix_present->no_matrix No improve_cleanup Improve Sample Cleanup (e.g., Switch to SPE) matrix_present->improve_cleanup Yes optimize_lc Optimize Chromatography (e.g., Gradient, Column) improve_cleanup->optimize_lc use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is re_evaluate Re-evaluate Matrix Effect use_sil_is->re_evaluate

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Optimizing Chromatographic Separation of N-Methyl-4-pyridone-3-carboxamide and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of N-Methyl-4-pyridone-3-carboxamide and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I need to separate?

A1: The most common isomer that requires separation from this compound (also referred to as 4-py) is N1-methyl-2-pyridone-5-carboxamide (2-py).[1][2] Both are major metabolites of nicotinamide (Vitamin B3).[3][4]

Q2: What is a good starting point for an HPLC method to separate this compound and its isomers?

A2: A reliable starting point is a reversed-phase HPLC method. A published method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and a small amount of organic solvent, such as acetonitrile.[1][2] The pH of the mobile phase is crucial and should be acidic to ensure good peak shape and resolution.[1][2]

Q3: Why is the mobile phase pH so important for this separation?

A3: The mobile phase pH is critical because this compound and its isomers are ionizable compounds.[5][6][7] Their charge state, and therefore their retention and peak shape, is highly dependent on the pH.[8] Operating at a pH that is at least one unit away from the pKa of the analytes helps to ensure that they are in a single ionic form, leading to sharper, more symmetrical peaks.[5][8] For basic compounds, a lower pH can suppress the ionization of silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[4]

Q4: I am observing poor resolution between the 4-py and 2-py peaks. What should I try?

A4: Poor resolution can be addressed by several strategies:

  • Optimize Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

  • Adjust pH: Small changes in the mobile phase pH can significantly alter the selectivity between the isomers.[5][6]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. Phenyl-based columns can offer different selectivity for aromatic compounds through π-π interactions. For highly hydrophilic metabolites, specialized columns like pentabromobenzyloxy-propyl (PBr) columns have been shown to provide better retention and separation than standard C18 columns.[9]

  • Reduce Flow Rate: A lower flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the analysis time.[10]

Q5: My peaks are tailing. What is the cause and how can I fix it?

A5: Peak tailing for these basic compounds is often caused by secondary interactions with the stationary phase, specifically with acidic silanol groups.[1][4] Here are some troubleshooting steps:

  • Lower Mobile Phase pH: An acidic mobile phase (e.g., pH 3.0) will protonate the basic analytes and suppress the ionization of silanol groups, minimizing these unwanted interactions.[1][4]

  • Use a High-Purity Silica Column: Modern, high-purity silica columns have a lower concentration of acidic silanol groups and are often end-capped to further reduce their activity.

  • Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. However, this is often not necessary with modern columns.[4]

  • Check for Column Contamination: Sample matrix components can accumulate on the column and cause peak tailing. Using a guard column and appropriate sample preparation can help prevent this.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Isomers Mobile phase composition is not optimal.Systematically vary the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase.
Mobile phase pH is not ideal for selectivity.Adjust the pH of the mobile phase in small increments (e.g., 0.2 pH units) to see if selectivity improves.[5]
Inappropriate stationary phase.Try a column with a different selectivity, such as a phenyl-hexyl or a PBr column.[9]
Column temperature is not optimized.Vary the column temperature. Higher temperatures can sometimes improve efficiency and resolution, but can also affect selectivity.
Peak Tailing Secondary interactions with silanol groups.Lower the mobile phase pH to around 3.0.[1][2] Use a high-purity, end-capped C18 column.
Column overload.Reduce the sample concentration or injection volume.
Sample matrix effects.Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
Variable Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Mobile phase composition is changing.Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, check the pump performance.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Ghost Peaks Contamination from previous injections.Run a blank gradient after each sample to wash the column. Ensure the sample solvent is compatible with the mobile phase.
Impurities in the mobile phase.Use high-purity HPLC-grade solvents and freshly prepared buffers.

Experimental Protocols

HPLC Method for the Separation of this compound (4-py) and N1-methyl-2-pyridone-5-carboxamide (2-py)

This protocol is based on the method described by Shibata et al. (1988) and serves as a robust starting point for method development.[1][2]

Parameter Condition
Column C18 (ODS), 250 mm x 4.6 mm, 7 µm particle size
Mobile Phase 10 mM Potassium Dihydrogenphosphate : Acetonitrile (96:4, v/v)
pH 3.0 (adjusted with phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Internal Standard Isonicotinamide

Sample Preparation from Urine

  • Thaw frozen urine samples to room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm filter.

  • Inject the filtered urine directly or after appropriate dilution with the mobile phase.

Sample Preparation from Plasma

A simple and rapid clean-up procedure can be performed before injection.[11]

  • To the plasma sample, add a precipitating agent like perchloric acid or acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Filter the supernatant through a 0.45 µm filter before injection.

Alternatively, a solid-phase extraction (SPE) with a C18 cartridge can be used for a more thorough clean-up.

Visualized Workflows

Troubleshooting_Poor_Resolution start Start: Poor Resolution optimize_mp Optimize Mobile Phase (% Organic) start->optimize_mp adjust_ph Adjust Mobile Phase pH (e.g., 2.8 - 3.2) optimize_mp->adjust_ph If not resolved end_good Resolution Acceptable optimize_mp->end_good Resolved change_column Change Column Chemistry (e.g., Phenyl, PBr) adjust_ph->change_column If not resolved adjust_ph->end_good Resolved adjust_flow Decrease Flow Rate change_column->adjust_flow If not resolved change_column->end_good Resolved adjust_flow->end_good Resolved end_bad Consult Further Specialist Support adjust_flow->end_bad If not resolved

Caption: Troubleshooting workflow for poor resolution of isomers.

Troubleshooting_Peak_Tailing start Start: Peak Tailing check_ph Verify/Lower Mobile Phase pH (Target ~3.0) start->check_ph check_column Evaluate Column (Age, Type) check_ph->check_column If tailing persists end_good Peak Shape Acceptable check_ph->end_good Improved reduce_load Reduce Sample Load (Concentration/Volume) check_column->reduce_load If tailing persists check_column->end_good Improved improve_cleanup Improve Sample Cleanup (e.g., SPE) reduce_load->improve_cleanup If tailing persists reduce_load->end_good Improved improve_cleanup->end_good Improved end_bad Consult Further Specialist Support improve_cleanup->end_bad If tailing persists

Caption: Troubleshooting workflow for peak tailing issues.

References

Technical Support Center: Troubleshooting N-Methyl-4-pyridone-3-carboxamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-Methyl-4-pyridone-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in HPLC?

Poor peak shape in HPLC can be attributed to a variety of factors, including problems with the column, mobile phase, sample, or the HPLC system itself. Common peak shape distortions include tailing, fronting, splitting, and broadening. Each of these issues can have multiple underlying causes that need to be systematically investigated.

Q2: What is peak tailing and what generally causes it?

Peak tailing is observed when the back half of the peak is wider than the front half, resulting in an asymmetrical peak.[1][2] This is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic compounds with acidic silanol groups on the silica support.[1][3][4] Other causes can include column overload, a blocked frit, or improper mobile phase pH.[1][5]

Q3: What is peak fronting and what are its typical causes?

Peak fronting is the inverse of peak tailing, where the front half of the peak is broader than the back half.[2][6] This issue is commonly associated with sample overload (either in concentration or volume) and a mismatch between the sample solvent and the mobile phase.[6][7][8] A collapsed column bed or a column void can also lead to peak fronting.[7]

Q4: Why are my peaks splitting into two or more smaller peaks?

Peak splitting can occur for several reasons. If all peaks in the chromatogram are split, it often points to a problem before the column, such as a blocked inlet frit or a void in the column packing.[5][9][10] If only a single peak is split, it may be due to co-elution of two different components, an injection solvent that is too strong, or temperature differences between the mobile phase and the column.[9][10]

Q5: What causes my peaks to be excessively broad?

Broad peaks can be a sign of several issues, including extra-column volume, a contaminated or old column, or a flow rate that is too low.[11][12] It can also be an indication that a compound from a previous injection is eluting in the current chromatogram.[13][14]

Troubleshooting Guide

Issue 1: Peak Tailing

Q: My this compound peak is tailing. What should I do?

A: Peak tailing for a polar compound like this compound is often related to secondary interactions with the stationary phase. Here's a step-by-step approach to troubleshoot this issue:

  • Check Mobile Phase pH: The pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of your analyte to ensure it is in a single ionic form. For basic compounds, a lower pH (around 2-3) can protonate residual silanol groups on the column, reducing secondary interactions.[1][15][16]

  • Use an End-Capped Column: Employing a well-end-capped column can significantly reduce the number of free silanol groups available for secondary interactions.[1]

  • Reduce Sample Concentration: High sample concentrations can lead to mass overload, a known cause of peak tailing.[2] Try diluting your sample and reinjecting.

  • Inspect for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause tailing.[4] Try replacing the guard column or back-flushing the analytical column (if the manufacturer's instructions permit).

Issue 2: Peak Fronting

Q: I am observing peak fronting for this compound. How can I fix this?

A: Peak fronting is often a result of overloading the column or a mismatch between your sample solvent and the mobile phase.

  • Reduce Injection Volume and Concentration: This is the most common cause of peak fronting.[6][17] Decrease the injection volume or dilute your sample and observe the effect on the peak shape.

  • Ensure Sample Solvent Compatibility: The sample solvent should ideally be the same as or weaker than the initial mobile phase.[8][17] Injecting a sample dissolved in a solvent stronger than the mobile phase can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.

  • Check for Column Bed Collapse: A physical shock to the column or operation at high pressures can cause the packed bed to collapse, creating a void at the inlet and resulting in peak fronting.[7] If this is suspected, the column may need to be replaced.

Issue 3: Split Peaks

Q: My this compound peak is splitting. What is the likely cause?

A: The cause of a split peak depends on whether all peaks or just a single peak are affected.

  • All Peaks are Split: This indicates a problem at or before the column inlet.

    • Blocked Frit: A partially blocked inlet frit can cause the sample to be unevenly distributed onto the column, leading to split peaks.[5][9][10] The frit may need to be replaced.

    • Column Void: A void at the head of the column can have a similar effect.[5][18]

  • Only the Analyte Peak is Split:

    • Co-elution: It's possible that an impurity is co-eluting with your analyte. Try altering the mobile phase composition or gradient to improve resolution.[9]

    • Injection Solvent Incompatibility: As with peak fronting, a sample solvent that is too strong can cause peak splitting.[5] Try dissolving your sample in the mobile phase.

    • Temperature Mismatch: A significant temperature difference between the injected sample and the column can lead to peak distortion.[9] Ensure your mobile phase and column are at a stable, consistent temperature.

Experimental Protocols

Recommended HPLC Method for this compound

This method is based on a published procedure for the analysis of nicotinamide and its metabolites.[19]

ParameterRecommended Setting
Column 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size) or equivalent C18 column
Mobile Phase 10 mM Potassium Dihydrogenphosphate : Acetonitrile (96:4, v/v)
pH 3.0 (adjusted with concentrated phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL (can be optimized)
Column Temperature Ambient or controlled at 25 °C
Detailed Methodologies

Mobile Phase Preparation:

  • Weigh the appropriate amount of potassium dihydrogenphosphate to prepare a 10 mM solution in HPLC-grade water.

  • Mix 960 mL of the 10 mM potassium dihydrogenphosphate solution with 40 mL of HPLC-grade acetonitrile.

  • Adjust the pH of the mixture to 3.0 using concentrated phosphoric acid.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Sample Preparation:

  • Dissolve the this compound standard or sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Troubleshooting Workflow

HPLC_Troubleshooting Troubleshooting Poor Peak Shape in HPLC start Poor Peak Shape Observed peak_type Identify Peak Distortion Type start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting split Split Peak peak_type->split Split broad Broad Peak peak_type->broad Broad tailing_q1 Check Mobile Phase pH (Adjust to be >2 units from pKa) tailing->tailing_q1 fronting_q1 Reduce Injection Volume/Concentration fronting->fronting_q1 split_q1 All Peaks Split? split->split_q1 broad_q1 Check for Extra-Column Volume (tubing, fittings) broad->broad_q1 tailing_q2 Reduce Sample Concentration tailing_q1->tailing_q2 No resolve Problem Resolved tailing_q1->resolve Yes tailing_q3 Use End-Capped Column tailing_q2->tailing_q3 No tailing_q2->resolve Yes tailing_q4 Inspect Column (Contamination/Void) tailing_q3->tailing_q4 No tailing_q3->resolve Yes tailing_q4->resolve Yes fronting_q2 Match Sample Solvent to Mobile Phase fronting_q1->fronting_q2 No fronting_q1->resolve Yes fronting_q3 Check for Column Bed Collapse fronting_q2->fronting_q3 No fronting_q2->resolve Yes fronting_q3->resolve Yes split_all Check for Blocked Frit or Column Void split_q1->split_all Yes split_single Improve Resolution or Match Injection Solvent split_q1->split_single No split_all->resolve split_single->resolve broad_q2 Increase Flow Rate broad_q1->broad_q2 No broad_q1->resolve Yes broad_q3 Replace/Clean Column broad_q2->broad_q3 No broad_q2->resolve Yes broad_q3->resolve Yes

Caption: A flowchart illustrating the logical workflow for troubleshooting poor peak shapes in HPLC.

References

Technical Support Center: N-Methyl-4-pyridone-3-carboxamide (NMPC) Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of N-Methyl-4-pyridone-3-carboxamide (NMPC) during sample storage and analysis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of NMPC samples.

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram - Degradation of NMPC due to improper storage. - Contamination of the sample or solvent. - Interaction with container material.- Review storage conditions (temperature, light exposure). - Prepare fresh samples and solvents. - Use inert container materials (e.g., amber glass vials).
Precipitation of NMPC in solution - Poor solubility in the chosen solvent. - Supersaturation of the solution. - Temperature fluctuations.- Use a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline).[1] - Gently warm and/or sonicate the solution to aid dissolution.[1] - Store solutions at a constant, appropriate temperature.
Loss of NMPC concentration over time - Adsorption to container surfaces. - Degradation due to repeated freeze-thaw cycles. - Evaporation of solvent.- Use silanized glass or low-adsorption plastic containers. - Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles.[1] - Ensure containers are tightly sealed.
Discoloration of NMPC solution - Oxidation of NMPC. - Photodegradation.- Purge solutions with an inert gas (e.g., nitrogen, argon). - Store samples protected from light in amber vials or wrapped in aluminum foil.[1]

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid NMPC?

For long-term stability, solid this compound should be stored at -20°C or below, in a tightly sealed container, and protected from light and moisture.[1][2]

2. What are the recommended storage conditions for NMPC in solution?

Stock solutions of NMPC are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect these solutions from light. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use vials.[1]

3. What solvents are suitable for dissolving NMPC?

NMPC is soluble in a variety of solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice.[1][2] For in vivo applications, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1] It is also soluble in Phosphate-Buffered Saline (PBS) at a pH of 7.2 and slightly soluble in ethanol.

4. How can I prevent the degradation of NMPC during sample preparation?

It is recommended to prepare fresh solutions of NMPC for immediate use whenever possible, especially for in vivo experiments.[1] If solutions need to be prepared in advance, they should be stored under the recommended conditions and protected from light.

5. What are the likely degradation pathways for NMPC?

NMPC is a metabolite of niacin and NAD.[3][4] Potential degradation pathways under experimental conditions include hydrolysis of the carboxamide group under acidic or basic conditions, oxidation, and photodegradation.

Quantitative Data on NMPC Degradation

The following tables summarize illustrative data from a hypothetical forced degradation study on NMPC. These values represent potential degradation percentages under various stress conditions and are intended to guide researchers in designing their own stability studies.

Table 1: Degradation of NMPC in Solution under Different pH and Temperature Conditions

Condition Time (hours) % Degradation
0.1 M HCl at 60°C2415.2%
0.1 M HCl at 60°C4828.9%
pH 7.4 Buffer at 60°C48< 1%
0.1 M NaOH at 60°C2420.5%
0.1 M NaOH at 60°C4839.8%

Table 2: Degradation of NMPC under Oxidative and Photolytic Stress

Condition Time (hours) % Degradation
3% H₂O₂ at 25°C2412.8%
3% H₂O₂ at 25°C4824.1%
ICH Photostability (Option 2)-8.5%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of NMPC under various stress conditions to understand its stability profile and identify potential degradation products.

Methodology:

  • Preparation of NMPC Stock Solution: Prepare a 1 mg/mL stock solution of NMPC in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Mix the NMPC stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix the NMPC stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at the same time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix the NMPC stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw aliquots at specified time points for HPLC analysis.

  • Thermal Degradation: Store the solid NMPC powder in an oven at 80°C. Withdraw samples at specified time points, dissolve in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of NMPC (e.g., 100 µg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating NMPC from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and Mobile Phase B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

    • 30-35 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

Visualizations

degradation_pathway NMPC This compound Acid Acidic Hydrolysis (e.g., 0.1 M HCl) NMPC->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) NMPC->Base Oxidation Oxidation (e.g., 3% H2O2) NMPC->Oxidation Photo Photodegradation (UV/Vis Light) NMPC->Photo Heat Thermal Stress (e.g., 80°C) NMPC->Heat Deg1 4-oxo-1,4-dihydropyridine-3-carboxylic acid (Hydrolysis Product) Acid->Deg1 Base->Deg1 Deg2 Oxidized Products Oxidation->Deg2 Deg3 Photodegradation Products Photo->Deg3 Heat->Deg1

Caption: Potential degradation pathways of NMPC under stress conditions.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC Data Data Analysis (% Degradation, Peak Purity) HPLC->Data Start NMPC Sample Start->Acid Start->Base Start->Oxidation Start->Photo Start->Thermal

Caption: Workflow for forced degradation and stability analysis of NMPC.

References

Technical Support Center: Enhancing N-Methyl-4-pyridone-3-carboxamide (4PY) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of N-Methyl-4-pyridone-3-carboxamide (4PY). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the sensitive and accurate quantification of 4PY in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4PY) and why is it important to measure?

This compound (4PY) is a metabolite of nicotinamide (a form of vitamin B3) and a downstream product of nicotinamide adenine dinucleotide (NAD) metabolism.[1] As NAD is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, its metabolic pathways are of significant interest in numerous physiological and pathological processes.[1] Monitoring 4PY levels can provide insights into NAD turnover and nicotinamide metabolism, which may be relevant in fields such as aging research, metabolic disorders, and drug development.

Q2: What are the most common analytical methods for detecting 4PY?

The most prevalent and sensitive methods for the quantification of 4PY in biological samples are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3][4] LC-MS/MS is generally preferred for its higher sensitivity and specificity, especially in complex matrices like plasma and urine.[3][4]

Q3: Is fluorescence detection a viable method for enhancing 4PY sensitivity?

Currently, there is no established, validated method for the direct quantification of 4PY using fluorescence detection. 4PY does not possess a strong native fluorophore. While derivatization with a fluorescent tag is a common strategy to enhance the sensitivity of non-fluorescent molecules, there are no widely adopted derivatization protocols specifically for 4PY. Research into fluorescent derivatizing agents for carboxamides exists, but a specific and validated application for 4PY has not been prominently reported in the scientific literature.

Q4: What are the key challenges in accurately quantifying 4PY?

Due to its polar nature, 4PY can be challenging to retain on traditional reversed-phase HPLC columns. This can lead to poor chromatographic resolution from other polar matrix components. Additionally, when using LC-MS/MS, matrix effects such as ion suppression or enhancement can impact the accuracy and precision of quantification. Proper sample preparation and chromatographic separation are crucial to mitigate these challenges.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of 4PY using HPLC-UV and LC-MS/MS.

HPLC-UV Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Interaction of the basic 4PY molecule with acidic silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a base-deactivated column or an end-capped C18 column. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of 4PY. - Reduce the injection volume or sample concentration.
Low Sensitivity / Small Peak Area - Suboptimal UV detection wavelength. - Insufficient sample cleanup leading to interfering substances. - Low concentration of 4PY in the sample.- Set the UV detector to the absorption maximum of 4PY (approximately 260 nm).[2] - Optimize the sample preparation method (e.g., solid-phase extraction) to remove interferences. - Consider using a more sensitive method like LC-MS/MS.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure the HPLC pump is functioning correctly and the mobile phase is properly mixed and degassed. - Use a column oven to maintain a stable temperature. - Replace the column if it has deteriorated.
LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Ion Suppression or Enhancement (Matrix Effect) - Co-elution of matrix components (e.g., salts, phospholipids) with 4PY. - Inefficient sample preparation.- Improve chromatographic separation using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) to better retain and separate 4PY from matrix interferences. - Enhance sample cleanup using methods like solid-phase extraction (SPE) or phospholipid removal plates. - Use a stable isotope-labeled internal standard for 4PY to compensate for matrix effects.
Low Sensitivity / Poor Signal-to-Noise - Suboptimal mass spectrometer parameters (e.g., collision energy, ion source settings). - In-source fragmentation of the parent ion.- Optimize MRM transitions and collision energies for 4PY. A common transition is m/z 153 → 136.[4] - Adjust ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for the parent ion.
Peak Tailing in HILIC - Secondary interactions with the stationary phase. - Inappropriate mobile phase buffer concentration or pH.- Use a HILIC column with a bonded phase (e.g., amide, zwitterionic) to minimize silanol interactions. - Optimize the buffer concentration (typically 10-20 mM) and pH to improve peak shape.
Carryover - Adsorption of 4PY onto surfaces in the injector or column.- Use a stronger needle wash solution in the autosampler. - Inject a blank solvent after high-concentration samples to check for and mitigate carryover.

Data Presentation

The following table summarizes the performance characteristics of different analytical methods for the detection of 4PY.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
HPLC-UV Rat and Human Urine2 pmol (304 pg)Not ReportedNot ReportedShibata et al., 1988[2]
LC-MS/MS Rat PlasmaNot ReportedNot Reported94.43 - 110.88Szafarz et al., 2010[4]

Experimental Protocols

Protocol 1: HPLC-UV for the Simultaneous Determination of Nicotinamide and its Metabolites

This protocol is based on the method described by Shibata et al. (1988).[2]

1. Sample Preparation (Urine):

  • Dilute urine samples with the mobile phase as required.

  • Use isonicotinamide as an internal standard.

2. HPLC Conditions:

  • Column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size)

  • Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v), pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Analysis Time: Approximately 15 minutes

3. Expected Results:

  • This method allows for the simultaneous separation and quantification of nicotinamide, N1-methyl-2-pyridone-5-carboxamide (2-py), and N1-methyl-4-pyridone-3-carboxamide (4-py).

  • The reported detection limit for 4-py is 2 pmol (304 pg) at a signal-to-noise ratio of 5:1.[2]

Protocol 2: LC-MS/MS for the Simultaneous Determination of Nicotinic Acid and its Metabolites

This protocol is based on the method described by Szafarz et al. (2010) for the analysis of nicotinic acid and its metabolites in rat plasma.[4]

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

  • Use 6-chloronicotinamide as an internal standard.

  • Vortex and centrifuge the samples.

  • Transfer 150 µL of the supernatant to a new vial and evaporate to dryness.

  • Reconstitute the dried residue in 100 µL of acetonitrile/water (10:90, v/v).

2. LC-MS/MS Conditions:

  • Column: Waters Spherisorb 5 µm CNRP (4.6 x 150 mm)

  • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid. (Specific gradient not detailed in the abstract).

  • Mass Spectrometer: Triple quadrupole operated in positive electrospray ionization (ESI) and selected reaction monitoring (SRM) mode.

  • MRM Transition for 4PY (M4PY): m/z 153 → 136

3. Method Validation:

  • The method was reported to have good precision (1.3% to 13.3%) and accuracy (94.43% to 110.88%).[4]

  • No significant matrix effect was observed.[4]

Visualizations

NAD_Metabolism_Pathway Nicotinamide Nicotinamide (NAM) MNA N1-Methylnicotinamide (MNA) Nicotinamide->MNA NNMT TwoPY N-Methyl-2-pyridone-5-carboxamide (2PY) MNA->TwoPY AOX1 FourPY This compound (4PY) MNA->FourPY AOX1 Excretion Urinary Excretion TwoPY->Excretion FourPY->Excretion NAD NAD+ NAD->Nicotinamide NAD-consuming enzymes

Caption: Simplified metabolic pathway of Nicotinamide to 4PY.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation (e.g., Acetonitrile) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject Sample into LC-MS/MS System Evaporate->Inject Separate Chromatographic Separation (e.g., HILIC) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of 4PY Calibrate->Quantify

Caption: General workflow for 4PY quantification by LC-MS/MS.

References

resolving co-eluting peaks in N-Methyl-4-pyridone-3-carboxamide analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Methyl-4-pyridone-3-carboxamide (4-PY). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common analytical challenges.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution of peaks is a frequent issue in the chromatographic analysis of this compound, particularly when analyzing complex biological samples that may contain structurally similar metabolites, such as its isomer N-Methyl-2-pyridone-5-carboxamide (2-PY). This guide provides a systematic approach to diagnosing and resolving peak co-elution.

Question: My chromatogram shows a broad or shouldered peak where this compound is expected to elute. How can I confirm if this is due to co-elution?

Answer:

A broad or asymmetrical peak shape, such as shouldering, can indicate the presence of a co-eluting compound.[1] To confirm this, you can employ the following strategies:

  • Peak Purity Analysis: If you are using a photodiode array (PDA) detector, you can perform a peak purity analysis. This involves comparing the UV spectra across the peak. If the spectra are not consistent, it suggests the presence of more than one compound.[1]

  • Mass Spectrometry (MS) Detection: If your HPLC is coupled to a mass spectrometer, you can examine the mass spectra across the peak. The presence of different m/z values would confirm co-elution.[1][2]

  • Spiking with Standard: Inject a pure standard of this compound. If the peak shape worsens or a distinct shoulder becomes more apparent, it is likely that another compound is co-eluting.

Question: I have confirmed co-elution in my this compound analysis. What are the first steps to resolve the peaks?

Answer:

The initial approach to resolving co-eluting peaks involves modifying the mobile phase conditions, as this is often the simplest and quickest method.[3][4]

  • Adjusting the Organic Solvent Percentage: In reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase the retention time of polar compounds like 4-PY, which may improve separation.[3]

  • Modifying the Mobile Phase pH: The ionization state of 4-PY and potential co-eluting compounds can be altered by changing the pH of the mobile phase.[3][5] This can significantly impact their retention behavior and improve selectivity. Experimenting with a pH range around the pKa of the analytes is recommended. For instance, using a mobile phase with a pH of 3.0 has been reported for the separation of 4-PY.[6]

  • Optimizing the Gradient: If you are using a gradient elution, adjusting the gradient profile can be very effective. A shallower gradient, meaning a slower increase in the organic solvent concentration, can enhance the resolution of closely eluting peaks.[7]

Question: I have tried adjusting the mobile phase, but the peaks are still not fully resolved. What other chromatographic parameters can I change?

Answer:

If mobile phase optimization is insufficient, consider modifying other aspects of your chromatographic system.

  • Change the Stationary Phase: The choice of column chemistry has a significant impact on selectivity.[4] If you are using a standard C18 column, switching to a different stationary phase, such as a phenyl-hexyl or a cyano (CN) column, can alter the elution order and improve separation.[5]

  • Consider Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that are poorly retained on reversed-phase columns, HILIC is a powerful alternative.[5][8] HILIC utilizes a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes.[9]

  • Adjust Column Temperature: Lowering the column temperature can increase retention and sometimes improve peak resolution.[10] Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also decrease retention. It is important to find the optimal temperature for your specific separation.

  • Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and better resolution, although it will increase the analysis time.[10]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for the Analysis of this compound

This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC.

1. Materials and Reagents:

  • This compound analytical standard
  • Acetonitrile (HPLC grade)
  • Potassium dihydrogen phosphate (analytical grade)
  • Phosphoric acid (analytical grade)
  • Ultrapure water

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • Mobile Phase: 10 mM Potassium Dihydrogen Phosphate : Acetonitrile (96:4, v/v), with the pH adjusted to 3.0 using concentrated phosphoric acid.[6]
  • Flow Rate: 1.0 mL/min[6]
  • Column Temperature: 30 °C
  • Detection: UV at 260 nm[6]
  • Injection Volume: 10 µL

3. Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase.
  • Perform serial dilutions to create a series of calibration standards.

4. Sample Preparation (for biological matrices like urine):

  • Thaw frozen samples to room temperature.
  • Centrifuge the samples to pellet any precipitates.
  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to injection.[7]
  • For complex samples, a solid-phase extraction (SPE) clean-up step may be necessary.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the calibration standards, followed by the samples.

Data Presentation

Table 1: Troubleshooting Guide for Co-eluting Peaks

Problem Potential Cause Recommended Solution
Broad or shouldered peakCo-elution with an interfering compound1. Confirm co-elution: Use PDA peak purity analysis or MS detection. 2. Optimize mobile phase: Adjust organic solvent percentage, pH, or gradient slope.[3][7] 3. Change stationary phase: Try a column with different selectivity (e.g., phenyl-hexyl, cyano).[5] 4. Consider HILIC: For highly polar compounds, switch to a HILIC column and method.[5][8]
Poor peak shape (tailing or fronting)Column overload, inappropriate sample solvent, or secondary interactions with the stationary phase1. Reduce injection volume or sample concentration. [10] 2. Ensure the sample is dissolved in a solvent similar to the initial mobile phase. [8] 3. Adjust mobile phase pH to suppress ionization of the analyte. [3]
Unstable retention timesInadequate column equilibration, fluctuating temperature, or mobile phase degradation1. Increase column equilibration time between injections, especially for HILIC. [11] 2. Use a column oven to maintain a consistent temperature. [10] 3. Prepare fresh mobile phase daily.

Visualizations

Troubleshooting_Workflow start Start: Co-eluting or Poorly Resolved Peaks confirm_coelution Confirm Co-elution (PDA Purity / MS) start->confirm_coelution mobile_phase_opt Optimize Mobile Phase - Adjust % Organic - Change pH - Modify Gradient confirm_coelution->mobile_phase_opt eval_resolution1 Resolution Improved? mobile_phase_opt->eval_resolution1 stationary_phase_opt Change Stationary Phase - Different RP Column (e.g., Phenyl-Hexyl) - HILIC Column eval_resolution1->stationary_phase_opt No end_resolved End: Peaks Resolved eval_resolution1->end_resolved Yes eval_resolution2 Resolution Improved? stationary_phase_opt->eval_resolution2 other_params_opt Adjust Other Parameters - Lower Flow Rate - Optimize Temperature eval_resolution2->other_params_opt No eval_resolution2->end_resolved Yes eval_resolution3 Resolution Improved? other_params_opt->eval_resolution3 eval_resolution3->end_resolved Yes end_consult Consult Further (e.g., 2D-LC) eval_resolution3->end_consult No

Caption: A logical workflow for troubleshooting and resolving co-eluting peaks.

Metabolic_Pathway cluster_enzymes nicotinamide Nicotinamide mna N-Methylnicotinamide (MNA) nicotinamide->mna enzyme1 NNMT nicotinamide->enzyme1 py2 N-Methyl-2-pyridone-5-carboxamide (2-PY) mna->py2 py4 This compound (4-PY) mna->py4 enzyme2 Aldehyde Oxidase mna->enzyme2 enzyme1->mna enzyme2->py2 enzyme2->py4

Caption: Simplified metabolic pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

A1: this compound (4-PY) is a major metabolite of nicotinamide (a form of vitamin B3).[12][13] It is one of the end products of nicotinamide adenine dinucleotide (NAD+) degradation.[12] Its levels in biological fluids like urine and plasma are often measured to assess niacin status and to study metabolic pathways related to NAD+.[14][15]

Q2: What are the common challenges in analyzing this compound?

A2: The primary challenges include its polar nature, which can make it difficult to retain on traditional reversed-phase HPLC columns, and the presence of structurally similar isomers like N-Methyl-2-pyridone-5-carboxamide (2-PY) in biological samples, which can lead to co-elution.[2][16]

Q3: What type of HPLC column is best suited for 4-PY analysis?

A3: While standard C18 columns are commonly used, especially with highly aqueous mobile phases, specialized columns for polar compounds can offer better retention and selectivity.[6][17] These include columns with polar-embedded or polar-endcapped stationary phases. For very challenging separations, a HILIC column may be the most effective choice.[5][8]

Q4: Are there any special considerations for sample preparation when analyzing 4-PY?

A4: Due to the complexity of biological matrices, proper sample cleanup is crucial. At a minimum, filtration of the sample through a 0.22 µm or 0.45 µm filter is recommended to protect the column.[7] For cleaner samples and to concentrate the analyte, solid-phase extraction (SPE) is often employed. The sample diluent should ideally match the initial mobile phase conditions to ensure good peak shape.[8]

Q5: How can I confirm the identity of the this compound peak in my chromatogram?

A5: The most definitive way to confirm the identity of the peak is by using HPLC coupled with mass spectrometry (LC-MS).[2] The mass spectrometer can provide molecular weight and fragmentation information that is specific to 4-PY. Alternatively, you can spike your sample with a pure standard of 4-PY and observe if the peak height increases without the appearance of a new peak.

References

addressing adduct formation of N-Methyl-4-pyridone-3-carboxamide in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N-Methyl-4-pyridone-3-carboxamide (4PY). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to adduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4PY) and why is its analysis important?

This compound (4PY) is a primary metabolite of niacin (Vitamin B3) and nicotinamide adenine dinucleotide (NAD).[1][2] Its quantification in biological matrices is crucial for research in areas such as nutrition, metabolic disorders, and drug metabolism, as it is a key breakdown product in the nicotinate and nicotinamide metabolism pathway.[1]

Q2: What are the main challenges in the mass spectrometry analysis of 4PY?

The primary challenge in the mass spectrometric analysis of 4PY is its propensity to form various adducts, particularly sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, in addition to the desired protonated molecule ([M+H]⁺). This can lead to a dilution of the signal of interest, complicate data interpretation, and compromise the accuracy of quantification.

Q3: What are the common adducts observed for 4PY in electrospray ionization mass spectrometry (ESI-MS)?

In positive ion ESI-MS, the most common adducts for 4PY (Monoisotopic Mass: 152.0586 g/mol ) are:

Adduct IonFormulaObserved m/z
Protonated Molecule[M+H]⁺153.0659
Sodium Adduct[M+Na]⁺175.0478
Potassium Adduct[M+K]⁺191.0217
Ammonium Adduct[M+NH₄]⁺170.0925

Troubleshooting Guide: Adduct Formation

Q4: I am observing a high abundance of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts for 4PY. What are the potential causes and solutions?

High levels of sodium and potassium adducts are typically due to contamination from various sources. Here are the common causes and recommended solutions:

  • Cause 1: Contaminated Solvents and Reagents.

    • Solution: Use high-purity, LC-MS grade solvents (water, acetonitrile, methanol) and reagents to minimize alkali metal contamination.

  • Cause 2: Leaching from Glassware.

    • Solution: Whenever possible, use polypropylene or other plastic vials and containers for sample and mobile phase preparation to prevent leaching of sodium and potassium from glass.

  • Cause 3: Contamination from Samples.

    • Solution: Biological samples can have high salt concentrations. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove excess salts before LC-MS analysis.

  • Cause 4: System Contamination.

    • Solution: If adduct formation is persistent, it may be due to salt buildup in the LC system or mass spectrometer ion source. Follow the manufacturer's instructions for cleaning the system components. A column wash with a low pH solution, such as 50/50 methanol/0.1% formic acid, can help reduce the absorption of alkali metal ions.[3]

Q5: How can I modulate the mobile phase to minimize adduct formation and enhance the [M+H]⁺ signal for 4PY?

Mobile phase modification is a powerful tool to control adduct formation. Here are two effective strategies:

  • Strategy 1: Lowering the Mobile Phase pH.

    • Explanation: Adding a small amount of a volatile acid, such as formic acid, to the mobile phase increases the concentration of protons. This drives the ionization equilibrium towards the formation of the protonated molecule ([M+H]⁺) over metal adducts.[4]

    • Recommendation: Start by adding 0.1% formic acid to your mobile phases.

  • Strategy 2: Using a Volatile Ammonium Salt.

    • Explanation: The addition of a volatile ammonium salt, such as ammonium acetate or ammonium formate, can help to suppress sodium adduct formation.[5] The ammonium ions compete with sodium and potassium ions for adduction to the analyte.

    • Recommendation: Add a low concentration of ammonium acetate (e.g., 0.5 mM) to the mobile phase.[5] Be aware that higher concentrations (1-5 mM) may cause ion suppression.[5]

Data Presentation

The following table provides illustrative data on the relative abundance of 4PY ion species under different mobile phase conditions. This data is intended to demonstrate the expected trends when applying the troubleshooting strategies mentioned above.

Mobile Phase Condition[M+H]⁺ Relative Abundance (%)[M+Na]⁺ Relative Abundance (%)[M+K]⁺ Relative Abundance (%)
Neutral (Water/Acetonitrile)405010
0.1% Formic Acid85123
5 mM Ammonium Acetate75205
0.1% Formic Acid + 5 mM Ammonium Acetate9082

Experimental Protocols

Protocol 1: LC-MS/MS Method for 4PY Analysis with Adduct Control

This protocol is adapted from a published HPLC-UV method and optimized for LC-MS/MS with a focus on minimizing adduct formation.

  • Instrumentation:

    • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7.1-10 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • [M+H]⁺: Precursor Ion: 153.1 m/z, Product Ion: (To be determined by infusion of a 4PY standard).

      • [M+Na]⁺ (for monitoring): Precursor Ion: 175.0 m/z.

    • Source Parameters: Optimize according to the instrument manufacturer's guidelines (e.g., capillary voltage, source temperature, gas flows).

Protocol 2: Sample Preparation from Plasma

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for analysis.

Visualizations

Metabolic Pathway of this compound (4PY)

Metabolic Pathway of this compound (4PY) Nicotinamide Nicotinamide N1_Methylnicotinamide N1-Methylnicotinamide Nicotinamide->N1_Methylnicotinamide Nicotinamide N-methyltransferase (NNMT) 4PY This compound (4PY) N1_Methylnicotinamide->4PY Aldehyde Oxidase (AOX1)

Caption: Biosynthesis of 4PY from Nicotinamide.

Troubleshooting Workflow for Adduct Formation

Troubleshooting Workflow for Adduct Formation Start High [M+Na]⁺ or [M+K]⁺ Adducts Observed Check_Solvents Use High-Purity LC-MS Grade Solvents Start->Check_Solvents Use_Plasticware Switch to Polypropylene Vials Check_Solvents->Use_Plasticware Add_Formic_Acid Add 0.1% Formic Acid to Mobile Phase Use_Plasticware->Add_Formic_Acid Add_Ammonium_Acetate Add 0.5 mM Ammonium Acetate to Mobile Phase Add_Formic_Acid->Add_Ammonium_Acetate Clean_System Clean LC System and MS Source Add_Ammonium_Acetate->Clean_System Adducts_Resolved Adducts Minimized? Clean_System->Adducts_Resolved End Proceed with Analysis Adducts_Resolved->End Yes Re_evaluate Re-evaluate Method Adducts_Resolved->Re_evaluate No

Caption: A stepwise approach to mitigating adduct formation.

References

improving extraction efficiency of N-Methyl-4-pyridone-3-carboxamide from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the extraction efficiency of N-Methyl-4-pyridone-3-carboxamide (NM4P3C) from complex biological matrices such as plasma, urine, and tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting NM4P3C from biological samples?

A1: The primary methods for NM4P3C extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice depends on the sample matrix, required cleanliness of the final extract, and the downstream analytical technique (e.g., LC-MS/MS, HPLC-UV). SPE is often necessary for complex matrices like plasma to ensure extensive cleanup, while simple dilution may suffice for urine samples when using less sensitive ionization methods like APCI-MS/MS.[1][2]

Q2: How do the physicochemical properties of NM4P3C influence extraction?

A2: NM4P3C is an extremely weak basic (essentially neutral) and polar compound.[3] Its polarity means it has good solubility in aqueous solutions.[4] For reversed-phase SPE, a sorbent that provides sufficient retention for polar compounds is needed. For LLE, the pH of the aqueous phase is critical; keeping the analyte in its neutral form maximizes its partitioning into the organic solvent.[5]

Q3: How can I minimize the matrix effect in my LC-MS/MS analysis of NM4P3C?

A3: The matrix effect, which can cause ion suppression or enhancement, is a significant challenge in LC-MS/MS bioanalysis.[6][7] To mitigate it, consider the following:

  • Improve Sample Cleanup: Use a more rigorous extraction method like SPE to remove interfering endogenous components from the matrix.[1][2]

  • Optimize Chromatography: Adjust your HPLC method to achieve baseline separation of NM4P3C from co-eluting matrix components.

  • Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[1] If your instrument allows, testing with APCI may yield better results.

  • Dilute the Sample: For matrices like urine, a simple dilution can sometimes be sufficient to reduce the concentration of interfering substances.[1]

Q4: My NM4P3C recovery is consistently low. What is the first step in troubleshooting?

A4: The first and most critical step is to perform a fraction collection experiment to determine where the analyte is being lost.[8] Collect and analyze every fraction from your extraction process: the initial sample flow-through (load), each wash step, and the final elution. This will pinpoint whether the NM4P3C is not binding to the SPE sorbent, being prematurely stripped during the wash steps, or failing to elute from the cartridge.[8]

Extraction Method Performance

The following table summarizes typical performance characteristics of common extraction methods for NM4P3C from plasma and urine. Actual efficiencies can vary based on specific protocol optimization.

Extraction MethodMatrixAnalyte RecoveryMatrix Effect MitigationThroughputKey Considerations
Solid-Phase Extraction (SPE) Plasma, UrineGood to Excellent (85-100%)ExcellentLow to MediumRequires method development (sorbent, wash, elution). Best for high-sensitivity assays.[1]
Liquid-Liquid Extraction (LLE) Plasma, UrineFair to Good (70-95%)GoodMediumSolvent selection and pH control are critical.[5] Risk of emulsion formation.
Protein Precipitation (PPT) PlasmaGood (80-100%)Poor to FairHighFast and simple, but extracts are often "dirty," leading to significant matrix effects.[1][7]

Troubleshooting Guide: Low Extraction Efficiency

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery: Analyte Lost in Load/Flow-through Fraction 1. Incorrect SPE Sorbent: The sorbent's retention mechanism does not match NM4P3C's polar nature (e.g., using a highly nonpolar sorbent).[9]1. Select a more appropriate sorbent (e.g., a polar-enhanced reversed-phase or a mixed-mode cation exchange sorbent).
2. Strong Sample Solvent: The solvent in which the sample is dissolved is too strong, preventing the analyte from binding to the sorbent.[8]2. Dilute the sample with a weaker solvent (e.g., water or a buffer) before loading.
3. Incorrect pH: For ion-exchange SPE, the sample pH is not correct for charging the analyte and sorbent.[8]3. Adjust the sample pH to ensure the analyte is charged and will bind to the ion-exchange sorbent.
4. High Flow Rate: The sample is loaded too quickly, not allowing enough time for interaction between NM4P3C and the sorbent.[9]4. Decrease the sample loading flow rate to 1-2 mL/min.
Low Recovery: Analyte Lost in Wash Fraction 1. Wash Solvent is Too Strong: The wash solvent is eluting the NM4P3C along with the interferences.[8][10]1. Decrease the organic strength of the wash solvent. Test several weaker solvent compositions.
2. Incorrect pH in Wash: The pH of the wash solvent is neutralizing the analyte, causing it to elute from an ion-exchange sorbent.[8]2. Ensure the pH of the wash solvent is consistent with the pH required for retention.
Low Recovery: Analyte Not Found in Elution Fraction 1. Elution Solvent is Too Weak: The elution solvent is not strong enough to disrupt the interaction between NM4P3C and the sorbent.[9][10]1. Increase the organic strength of the elution solvent or use a stronger solvent. For ion-exchange, adjust the pH to neutralize the analyte or sorbent.
2. Insufficient Elution Volume: The volume of the elution solvent is not enough to completely desorb the analyte from the sorbent.[9][10]2. Increase the volume of the elution solvent. Try eluting with two smaller aliquots instead of one large one.
High Variability Between Replicates 1. SPE Cartridge Bed Drying Out: If the sorbent bed dries out after conditioning and before sample loading, binding can be inconsistent.[9]1. Do not allow the cartridge to go dry before loading the sample. Re-condition if necessary.
2. Inconsistent Flow Rates: Manual processing can lead to variations in flow rates between samples.2. Use a vacuum manifold or a positive pressure processor to ensure consistent flow rates for all steps.[9]
3. Sample Inhomogeneity: Particulate matter in the sample is clogging some cartridges but not others.3. Centrifuge or filter all samples prior to extraction to remove particulates.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general guideline for a reversed-phase SPE cleanup. Optimization is recommended.

  • Sorbent Selection: Choose a polar-enhanced reversed-phase C18 or a polymeric sorbent suitable for polar analytes.

  • Conditioning: Condition the SPE cartridge (e.g., 100mg/3mL) with 2 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 2 mL of deionized water. Do not allow the sorbent bed to dry.[9]

  • Sample Pre-treatment: Thaw plasma sample. To 500 µL of plasma, add 500 µL of 2% phosphoric acid in water to precipitate proteins and adjust pH. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Load: Load the supernatant from the pre-treated sample onto the SPE cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Interference Elution): Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Wash 2 (Salt Removal): Wash the cartridge with 2 mL of deionized water to remove any remaining salts.

  • Elution: Elute the NM4P3C from the cartridge with 2 x 1 mL aliquots of 90:10 acetonitrile:methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for your analytical method.

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine

This protocol is designed to extract NM4P3C based on its polarity.

  • Sample Preparation: Centrifuge urine sample at 3,000 x g for 5 minutes to remove sediment.

  • pH Adjustment: To 1 mL of urine supernatant, add a buffer to adjust the pH to a neutral or slightly basic range (e.g., pH 7-8) to ensure NM4P3C is in its neutral form.

  • Extraction:

    • Add 4 mL of an appropriate organic solvent. Given NM4P3C's polarity, a more polar, water-immiscible solvent like ethyl acetate or a mixture such as dichloromethane:isopropanol (9:1 v/v) is a good starting point.

    • Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

Visualized Workflows

General Extraction and Analysis Workflow

The following diagram illustrates the general workflow for the extraction and analysis of NM4P3C from biological samples.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample 1. Biological Sample (Plasma, Urine) Pretreat 2. Pre-treatment (Centrifuge, pH Adjust, Dilute) Sample->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE LLE Liquid-Liquid Extraction (LLE) Pretreat->LLE PPT Protein Precipitation (PPT) Pretreat->PPT Evap 4. Evaporation (Dry-down) SPE->Evap LLE->Evap PPT->Evap Recon 5. Reconstitution Evap->Recon Analysis 6. LC-MS/MS or HPLC-UV Analysis Recon->Analysis

Fig 1. General experimental workflow for NM4P3C extraction.
Troubleshooting Logic for Low SPE Recovery

This decision tree helps diagnose the cause of low recovery in Solid-Phase Extraction.

G Start Start: Low Recovery (<85%) Fraction_Test Perform Fraction Collection Test: Analyze Load, Wash, and Elution Fractions Start->Fraction_Test Decision_Load Is Analyte in Load/Flow-through? Fraction_Test->Decision_Load Decision_Wash Is Analyte in Wash Fraction? Decision_Load->Decision_Wash No Cause_Load Cause: Poor Retention Decision_Load->Cause_Load Yes Decision_Elute Is Analyte NOT in Load, Wash, or Elution? Decision_Wash->Decision_Elute No Cause_Wash Cause: Premature Elution Decision_Wash->Cause_Wash Yes Cause_Elute Cause: Irreversible Binding Decision_Elute->Cause_Elute Yes Success Recovery Improved Decision_Elute->Success No (Analyte is in Elution, problem is likely quantification) Sol_Load Solution: - Use more retentive sorbent - Weaken sample solvent - Adjust sample pH - Decrease load flow rate Cause_Load->Sol_Load Sol_Load->Success Sol_Wash Solution: - Decrease organic strength of wash solvent Cause_Wash->Sol_Wash Sol_Wash->Success Sol_Elute Solution: - Increase elution solvent strength - Increase elution volume - Check for analyte stability Cause_Elute->Sol_Elute Sol_Elute->Success

Fig 2. Decision tree for troubleshooting low SPE recovery.

References

Validation & Comparative

A Comparative Analysis of N-Methyl-4-pyridone-3-carboxamide and N1-methyl-2-pyridone-5-carboxamide as NAD+ Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key terminal metabolites of Nicotinamide Adenine Dinucleotide (NAD+), N-Methyl-4-pyridone-3-carboxamide (4PY) and N1-methyl-2-pyridone-5-carboxamide (2PY). Emerging research has highlighted their significant roles in various physiological and pathological processes, moving them beyond their classical consideration as simple excretory products. This document synthesizes experimental data on their biochemical properties, metabolic pathways, and physiological effects to assist researchers in understanding their distinct and overlapping functions.

Biochemical and Physiological Properties: A Head-to-Head Comparison

Both 2PY and 4PY are generated from the breakdown of nicotinamide, a primary precursor for NAD+ synthesis through the salvage pathway.[1] Their formation is a crucial step in nicotinamide catabolism, particularly when NAD+ levels are replete. While structurally similar, recent evidence indicates that 4PY may possess more potent biological activity, particularly in the context of vascular inflammation.

FeatureThis compound (4PY)N1-methyl-2-pyridone-5-carboxamide (2PY)
Primary Precursor N1-methylnicotinamide (MNAM)N1-methylnicotinamide (MNAM)
Key Synthesizing Enzyme Aldehyde Oxidase[2]Aldehyde Oxidase[2]
Association with Cardiovascular Disease (CVD) Strongly associated with increased risk of major adverse cardiovascular events (MACE).[3] Promotes vascular inflammation by inducing VCAM-1 expression.[4]Associated with increased MACE risk, but evidence suggests it may not directly induce vascular inflammation.[3][4]
Role as a Uremic Toxin Considered a uremic toxin that accumulates in chronic kidney disease (CKD).[5]Also classified as a uremic toxin with significantly elevated levels in CKD.[6][7]
Inhibition of PARP-1 Less potent inhibitor compared to 2PY.A known inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cellular stress responses.[6][7]
Anti-fibrotic and Anti-inflammatory Activity Shown to inhibit TGFβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts.[1]Demonstrates potent anti-fibrotic and anti-inflammatory effects in a fibrotic kidney model, potentially through Akt inhibition.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for 4PY and 2PY from various studies. These values highlight their circulating levels in different physiological and pathological states and their biochemical activity.

Table 1: Plasma Concentrations of 4PY and 2PY in Humans

ConditionThis compound (4PY)N1-methyl-2-pyridone-5-carboxamide (2PY)Reference
Healthy Subjects (Baseline)237 nM1,423 nM[8]
Healthy Subjects-0.83 ± 0.18 µM[7]
Healthy Subjects (Fasting)-1.3 - 4 µM[6]
Healthy Subjects (Older, 50-90 years)-~2.6-fold higher than young subjects[6]
Chronic Kidney Disease (CKD) PatientsSignificantly higher as renal function deteriorates.Significantly higher as renal function deteriorates. Up to 40 µM.[5][7]
Uremic Patients-Mean: 26.42 ± 21.56 µmol/L; Highest: 51.26 ± 23.60 µmol/L[6]
Hemodialysis Patients-6086 ng/mL (40 µmol/L)[6]

Table 2: Tissue Concentrations of 4PY and 2PY in a Uremic Rat Model

TissueThis compound (4PY)N1-methyl-2-pyridone-5-carboxamide (2PY)Reference
LiverSignificant elevationSignificant elevation[9]
LungsSignificant elevationSignificant elevation[9]
Skeletal MusclesSignificant elevationSignificant elevation[9]
KidneyStatistically significant accumulationLess pronounced accumulation[9]
HeartStatistically significant accumulationLess pronounced accumulation[9]

Table 3: Biochemical Activity of 2PY

ParameterValueReference
IC50 for PARP-1 Inhibition8 µM[6]

Signaling and Experimental Workflow Diagrams

To visually represent the metabolic pathways and experimental procedures discussed, the following diagrams are provided.

Metabolic Pathway of 4PY and 2PY Formation NAD NAD+ Nicotinamide Nicotinamide NAD->Nicotinamide Sirtuins, PARPs MNAM N1-methylnicotinamide Nicotinamide->MNAM NNMT PY4 This compound (4PY) MNAM->PY4 Aldehyde Oxidase PY2 N1-methyl-2-pyridone-5-carboxamide (2PY) MNAM->PY2 Aldehyde Oxidase

Metabolic pathway from NAD+ to 4PY and 2PY.

Experimental Workflow for 4PY and 2PY Analysis cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis Blood Blood Sample Plasma Plasma Separation Blood->Plasma Protein Protein Precipitation Plasma->Protein LC Liquid Chromatography Separation Protein->LC MS Tandem Mass Spectrometry Detection LC->MS Quant Quantification MS->Quant

Typical workflow for quantifying 4PY and 2PY.

Physiological Impact of Elevated 4PY ExcessNiacin Excess Niacin Intake Elevated4PY Elevated Plasma 4PY ExcessNiacin->Elevated4PY VCAM1 Increased VCAM-1 Expression in Endothelial Cells Elevated4PY->VCAM1 Inflammation Vascular Inflammation VCAM1->Inflammation CVD Increased Cardiovascular Disease Risk Inflammation->CVD

Signaling pathway of 4PY-induced vascular inflammation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are outlines of key methodologies used in the study of 4PY and 2PY.

Quantification of 4PY and 2PY in Biological Samples via LC-MS/MS

This method allows for the sensitive and specific measurement of 4PY and 2PY in plasma, urine, and tissue homogenates.

1. Sample Preparation:

  • Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an internal standard (e.g., deuterated 2PY and 4PY). Vortex thoroughly to precipitate proteins.

  • Tissue Homogenates: Homogenize tissues in a suitable buffer and follow with protein precipitation using methanol as described for plasma.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent (e.g., 5% methanol in water) for LC-MS/MS analysis.[8][10]

2. LC-MS/MS Conditions:

  • Liquid Chromatography: Employ a reversed-phase C18 column or a HILIC column for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase concentration is typically used to elute the analytes.

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Monitor the specific precursor-to-product ion transitions for 2PY and 4PY in multiple reaction monitoring (MRM) mode. For example, for 2PY, the transition m/z 153 → 110 can be used.[8]

Analysis of VCAM-1 Expression in Endothelial Cells

This protocol outlines the investigation of the effect of 4PY on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in cultured endothelial cells (e.g., HUVECs).

1. Cell Culture and Treatment:

  • Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium.

  • Seed cells in multi-well plates and allow them to reach confluence.

  • Treat the cells with varying concentrations of 4PY (and 2PY as a control) for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., TNF-α) should be included.

2. RNA Isolation and RT-qPCR for VCAM-1 mRNA Expression:

  • Isolate total RNA from the treated cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using primers specific for VCAM-1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the data using the ΔΔCt method to determine the fold change in VCAM-1 mRNA expression.

3. Protein Extraction and Western Blotting for VCAM-1 Protein Expression:

  • Lyse the treated cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for VCAM-1, followed by an HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the VCAM-1 protein levels to a loading control (e.g., β-actin).[11]

Conclusion

The NAD+ metabolites this compound (4PY) and N1-methyl-2-pyridone-5-carboxamide (2PY) are emerging as important molecules with distinct biological activities beyond their role as simple metabolic byproducts. While both accumulate in conditions such as chronic kidney disease, 4PY has been more directly implicated in promoting vascular inflammation, a key process in the development of cardiovascular disease. Conversely, 2PY has been shown to be a more potent inhibitor of PARP-1 and may possess therapeutic potential in fibrotic conditions. The provided data and protocols offer a foundation for researchers to further investigate the nuanced roles of these metabolites in health and disease, paving the way for potential diagnostic and therapeutic applications.

References

Elevated N-Methyl-4-pyridone-3-carboxamide Levels: A Comparative Analysis in Healthy and Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of current literature reveals significantly elevated levels of N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of niacin (Vitamin B3), in individuals with cardiovascular and chronic kidney disease compared to healthy counterparts. This guide provides a detailed comparison of 4PY concentrations, experimental methodologies for its detection, and insights into its pathological signaling pathways for researchers, scientists, and drug development professionals.

This compound (4PY) is a breakdown product of excess niacin and has emerged as a potential biomarker and mediator in the pathogenesis of cardiovascular and renal diseases.[1][2][3] Understanding the quantitative differences in 4PY levels between healthy and diseased populations is crucial for advancing diagnostic and therapeutic strategies.

Comparative Analysis of 4PY Levels

Accumulating evidence demonstrates a clear distinction in 4PY concentrations between healthy individuals and those afflicted with certain chronic conditions. While plasma levels in healthy individuals are typically low, they are found to be several-fold higher in patients with advanced chronic kidney disease (CKD).[2][3] Similarly, elevated plasma levels of 4PY have been associated with an increased risk of major adverse cardiovascular events (MACE).

Below is a summary of reported 4PY levels in different populations. It is important to note that direct comparison of absolute concentrations across different studies should be done with caution due to variations in analytical methods and patient cohorts.

Population GroupMatrixConcentration (Mean ± SD)Key FindingsReference
Healthy IndividualsUrine7.12 ± 3.25 µmol/dayBaseline urinary excretion in a healthy population.[4]
Patients with Cardiovascular DiseasePlasmaNot explicitly quantified in mean ± SDElevated levels are associated with an increased risk of MACE.
Patients with Chronic Kidney DiseasePlasma & UrineSignificantly elevatedLevels are several-fold higher compared to healthy subjects and correlate with disease severity.[2][3]

Experimental Protocols for 4PY Quantification

Accurate and reproducible quantification of 4PY is essential for clinical and research applications. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Experimental Protocol 1: Quantification of 4PY in Human Urine by HPLC-UV

This protocol provides a general framework for the determination of 4PY in urine samples.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge the samples to pellet any particulate matter.
  • Dilute the supernatant with the mobile phase or a suitable buffer.
  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2. HPLC-UV Analysis:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
  • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 10 mM potassium dihydrogenphosphate) and an organic modifier (e.g., acetonitrile) is typical. The pH of the buffer is adjusted to the acidic range (e.g., pH 3.0 with phosphoric acid).
  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
  • Detection: UV detection is performed at a wavelength of approximately 260 nm.
  • Quantification: A calibration curve is generated using standards of known 4PY concentrations. An internal standard may be used to improve accuracy.

Experimental Protocol 2: Quantification of 4PY in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of 4PY in plasma.

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.
  • To a small volume of plasma (e.g., 100 µL), add a larger volume of a cold organic solvent (e.g., 300 µL of acetonitrile) to precipitate proteins.
  • Vortex the mixture thoroughly.
  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: A reversed-phase C18 or similar column is used for separation.
  • Mobile Phase: A gradient elution with two solvents (A: water with a small amount of acid, e.g., 0.1% formic acid; B: an organic solvent like acetonitrile or methanol with a small amount of acid) is typically employed.
  • Mass Spectrometry:
  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 4PY are monitored.
  • Quantification: An internal standard (ideally, a stable isotope-labeled version of 4PY) is added to the samples before protein precipitation to account for matrix effects and variations in instrument response. A calibration curve is constructed to determine the concentration of 4PY in the samples.

Signaling Pathways and Logical Relationships

The pathological effects of elevated 4PY levels are linked to the induction of vascular inflammation. A key mechanism involves the upregulation of Vascular Cell Adhesion Molecule-1 (VCAM-1).

Nicotinamide Metabolism to 4PY

Excess niacin from the diet or supplementation is metabolized in the liver. The pathway involves the conversion of nicotinamide to N1-methylnicotinamide (MNA), which is then oxidized by aldehyde oxidase to form N-Methyl-2-pyridone-5-carboxamide (2PY) and 4PY.

Nicotinamide_Metabolism Nicotinamide Nicotinamide MNA N1-methylnicotinamide Nicotinamide->MNA NNMT PY2 N-Methyl-2-pyridone-5-carboxamide (2PY) MNA->PY2 Aldehyde Oxidase PY4 This compound (4PY) MNA->PY4 Aldehyde Oxidase

Figure 1: Simplified metabolic pathway of nicotinamide to 2PY and 4PY.
4PY-Induced VCAM-1 Expression

Elevated levels of 4PY have been shown to induce the expression of VCAM-1 on the surface of endothelial cells. This promotes the adhesion of leukocytes to the vascular wall, a critical step in the development of atherosclerotic plaques and vascular inflammation.

VCAM1_Signaling PY4 Elevated 4PY EndothelialCell Endothelial Cell PY4->EndothelialCell Acts on VCAM1_Expression Increased VCAM-1 Expression EndothelialCell->VCAM1_Expression Induces LeukocyteAdhesion Leukocyte Adhesion VCAM1_Expression->LeukocyteAdhesion Promotes VascularInflammation Vascular Inflammation LeukocyteAdhesion->VascularInflammation Leads to

Figure 2: Signaling cascade of 4PY-induced vascular inflammation.
Experimental Workflow for 4PY Analysis

The general workflow for analyzing 4PY in biological samples involves sample collection, preparation, instrumental analysis, and data processing.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Collection Sample Collection (Plasma/Urine) Preparation Sample Preparation (e.g., Protein Precipitation) Collection->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection MS/MS or UV Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Figure 3: General experimental workflow for 4PY quantification.

References

N-Methyl-4-pyridone-3-carboxamide (4PY): A Novel Prognostic Biomarker for Cardiovascular Events

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison with Established Cardiac Markers

Recent scientific evidence has identified N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of niacin (Vitamin B3), as a promising prognostic biomarker for Major Adverse Cardiovascular Events (MACE). This guide provides a comprehensive validation of 4PY, comparing its prognostic performance with established biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP) and high-sensitivity cardiac troponin T (hs-cTnT). This document is intended for researchers, scientists, and drug development professionals interested in novel cardiovascular biomarkers.

Prognostic Performance: 4PY in Cardiovascular Risk Stratification

A landmark study published in Nature Medicine has established a significant association between elevated plasma levels of 4PY and an increased risk of 3-year MACE in two large independent validation cohorts of patients with stable cardiac disease.[1] The study reported adjusted hazard ratios for 4PY, providing strong evidence for its prognostic utility.

For comparison, this guide includes hazard ratios for the established cardiac biomarkers NT-proBNP and hs-cTnT, derived from studies with similar patient populations. It is important to note that a direct head-to-head comparison of these biomarkers within the same patient cohort is not yet available in the current literature.

BiomarkerHazard Ratio (95% CI) per SD IncreasePatient PopulationPrimary EndpointReference
This compound (4PY) 1.89 (1.26–2.84) U.S. Validation Cohort (n=2,331)3-year MACE[1]
1.99 (1.26–3.14) European Validation Cohort (n=832)3-year MACE[1]
NT-proBNP 1.412 (1.022–1.952) per doublingPatients with intermediate coronary lesionsMACE (median follow-up 6.1 years)[2]
3.16 (1.64–6.09) for highest vs. lowest quartileCommunity-based populationMACE (median follow-up 4.8 years)[3]
hs-cTnT 1.50 (1.43–1.57) for elevated levelsPatients with stable Coronary Artery DiseaseAll-cause mortality[1]
1.44 (1.38–1.51) for elevated levelsPatients with stable Coronary Artery DiseaseCardiovascular events[1]

Mechanistic Insight: The Role of 4PY in Vascular Inflammation

The prognostic significance of 4PY is underscored by its mechanistic link to vascular inflammation, a key process in the development and progression of cardiovascular disease. The aforementioned study in Nature Medicine demonstrated that 4PY, at physiological concentrations, induces the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[1] This upregulation of VCAM-1 promotes the adhesion of leukocytes to the vascular wall, a critical step in the formation of atherosclerotic plaques.

G cluster_0 Niacin Metabolism cluster_1 Endothelial Cell Activation Excess Niacin Excess Niacin NAD+ NAD+ Excess Niacin->NAD+ 4PY 4PY NAD+->4PY Endothelial_Cell Endothelial Cell 4PY->Endothelial_Cell Induces VCAM-1_Expression VCAM-1 Expression Endothelial_Cell->VCAM-1_Expression Leukocyte_Adhesion Leukocyte Adhesion VCAM-1_Expression->Leukocyte_Adhesion Atherosclerosis Atherosclerosis Leukocyte_Adhesion->Atherosclerosis MACE MACE Atherosclerosis->MACE Leads to

Signaling pathway of 4PY-induced vascular inflammation.

Experimental Protocols: Quantification of 4PY in Human Plasma

The accurate and reproducible quantification of 4PY in biological matrices is crucial for its validation and clinical implementation as a biomarker. The standard method for this analysis is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Preparation

A common and effective method for preparing plasma samples for LC-MS/MS analysis is protein precipitation.

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (or acetonitrile) containing an appropriate internal standard.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 5% methanol in water) for LC-MS/MS analysis.

G Start Plasma Sample Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution End LC-MS/MS Analysis Reconstitution->End

Workflow for plasma sample preparation.
LC-MS/MS Conditions

The following are representative, though not exhaustive, conditions for the analysis of 4PY. Method optimization and validation are essential for each laboratory.

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA suitable gradient from low to high organic phase
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)153.1
Product Ion (m/z)136.1
Collision EnergyOptimized for the specific instrument

Conclusion

This compound (4PY) has emerged as a robust and mechanistically significant prognostic biomarker for major adverse cardiovascular events. Its performance, as indicated by hazard ratios from large cohort studies, is comparable to that of established cardiac markers like NT-proBNP and hs-cTnT. The direct link between 4PY and vascular inflammation provides a strong biological rationale for its prognostic value. The availability of reliable LC-MS/MS methods for its quantification further supports its potential for clinical application in cardiovascular risk stratification. Further research, including head-to-head comparative studies, will be crucial to fully delineate the clinical utility of 4PY in guiding patient management and therapeutic strategies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Methyl-4-pyridone-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of N-Methyl-4-pyridone-3-carboxamide (4-PY). Intended for researchers, scientists, and drug development professionals, this document outlines the performance characteristics, experimental protocols, and underlying metabolic pathways relevant to the analysis of this significant nicotinamide metabolite.

Introduction

This compound (4-PY) is a primary metabolite of nicotinamide (a form of vitamin B3) and is involved in the nicotinate and nicotinamide metabolism pathway. The accurate quantification of 4-PY in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, nutritional research, and in understanding its potential role as a uremic toxin. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This guide presents a cross-validation of two commonly employed analytical techniques: HPLC-UV and LC-MS/MS.

Data Presentation: Comparison of Analytical Methods

The performance of HPLC-UV and LC-MS/MS for the quantification of this compound is summarized in the tables below. These tables provide a comparative overview of key validation parameters to aid in method selection.

Table 1: General Performance Comparison

ParameterHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of precursor and product ions.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; based on specific mass-to-charge ratios of precursor and fragment ions.
Sensitivity Lower; typically in the picomole to nanomole range.Higher; capable of detecting femtomole to attomole levels.
Speed Generally longer run times.Can offer faster analysis times with modern UPLC systems.
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.
Application Routine analysis, quality control, and quantification of higher concentration samples.Trace-level quantification, analysis of complex matrices, and confirmatory analysis.

Table 2: Quantitative Performance Parameters

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.99> 0.99
Limit of Quantification (LOQ) ~2 pmol (304 pg)[1]Sub-nanogram/mL levels
Intra-assay Precision (%CV) < 8%< 15%
Inter-assay Precision (%CV) < 8%< 15%
Accuracy/Recovery > 80%94.43% to 110.88%[2]

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS are provided below.

HPLC-UV Method for Urine Analysis

This protocol is adapted from a method for the simultaneous determination of nicotinamide and its metabolites.[1][3]

1. Sample Preparation (Salting-out Assisted Liquid/Liquid Extraction):

  • To 1 mL of urine, add an appropriate amount of an internal standard (e.g., isonicotinamide).

  • Add a salting-out agent (e.g., ammonium sulfate) to saturate the solution.

  • Extract the analytes with a suitable organic solvent (e.g., a mixture of isopropanol and chloroform).

  • Vortex and centrifuge the sample.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. HPLC-UV Conditions:

  • Column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size)[1]

  • Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v), pH adjusted to 3.0 with phosphoric acid[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 260 nm[1]

  • Injection Volume: 20 µL

  • Total Analysis Time: Approximately 15 minutes[1]

LC-MS/MS Method for Plasma Analysis

This protocol is based on a method for the simultaneous determination of nicotinic acid and its metabolites in rat plasma.[2][4]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add an internal standard (e.g., 6-chloronicotinamide).[2]

  • Add 200 µL of acetonitrile to precipitate proteins.[2]

  • Vortex the sample and then centrifuge at high speed.

  • Transfer 150 µL of the supernatant to a new vial and evaporate to dryness.[2]

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10:90 acetonitrile/water, v/v).[2]

2. LC-MS/MS Conditions:

  • Column: Waters Spherisorb 5 µm CNRP (4.6 x 150 mm)[2]

  • Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer[2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transition: For this compound (M4PY), monitor the transition of the protonated molecular ion m/z 153 to a specific product ion, for example, m/z 136.[2]

Mandatory Visualization

Nicotinamide Metabolism Pathway

The following diagram illustrates the metabolic pathway from nicotinamide to its excretion products, including this compound.

Nicotinamide_Metabolism cluster_enzymes Enzymes Nicotinamide Nicotinamide MNA N1-Methylnicotinamide (MNA) Nicotinamide->MNA NNMT TwoPY N-Methyl-2-pyridone-5-carboxamide (2-PY) MNA->TwoPY AOX1 FourPY This compound (4-PY) MNA->FourPY AOX1 NNMT_desc NNMT: Nicotinamide N-methyltransferase AOX1_desc AOX1: Aldehyde oxidase 1 Cross_Validation_Workflow start Start: Define Analytical Requirements hplc_dev HPLC-UV Method Development & Validation start->hplc_dev lcms_dev LC-MS/MS Method Development & Validation start->lcms_dev sample_analysis Analyze Quality Control Samples with Both Methods hplc_dev->sample_analysis lcms_dev->sample_analysis data_comparison Compare Performance Data (Accuracy, Precision, Linearity, etc.) sample_analysis->data_comparison conclusion Conclusion: Method Selection Based on Performance & Application data_comparison->conclusion

References

comparative analysis of N-Methyl-4-pyridone-3-carboxamide in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-Methyl-4-pyridone-3-carboxamide (4PY), a key metabolite of niacin (Vitamin B3) and nicotinamide adenine dinucleotide (NAD+). Understanding the species-specific differences in the metabolism and excretion of 4PY is crucial for preclinical studies and drug development, particularly in toxicology and pharmacology. This document summarizes key quantitative data, details experimental protocols for its measurement, and visualizes its metabolic pathway.

Quantitative Analysis of this compound and Related Metabolites in Urine

The urinary excretion of this compound (4PY) and its isomer, N-methyl-2-pyridone-5-carboxamide (2PY), exhibits significant variation across different species. This divergence is largely attributed to differences in the activity of aldehyde oxidase, the enzyme responsible for their formation from the precursor N1-methylnicotinamide (MNA). The following table summarizes the urinary excretion levels of these metabolites in humans, rats, and mice.

SpeciesMetaboliteUrinary Excretion LevelKey ObservationsReference
Human 4PY7.12 ± 3.25 µmol/day2PY is the major metabolite, with excretion being about nine times higher than 4PY.[1]
2PY~64 µmol/day (calculated from ratio)[1]
MNA~28.5 µmol/day (calculated from ratio)[1]
Rat 4PYMajor metabolite under physiological conditions.4PY is the predominant metabolite of nicotinamide in rats.[1]
2PYRatio of 2PY/4PY is approximately 0.08.The ratio of 2PY to 4PY excretion increases significantly after a high dose of MNA.
MNA-
Mouse 4PYPresent in urine.Nicotinamide N-oxide is also a major nicotinamide catabolite in mice, unlike in humans and rats.
2PYPresent in urine.
MNAPresent in urine.
Monkey (Rhesus) 4PYDetected in urine.Qualitative and semi-quantitative data indicate the presence of 4PY as a metabolite of nicotinic acid.[2]
2PYDetected in urine.[2]
MNADetected in urine.[2]
Rabbit 4PYMetabolism of nicotinic acid has been studied, but specific quantitative data for 4PY is not readily available.[3][4]
Swine 4PYBiosynthesis of 4PY has been studied in swine liver, but quantitative excretion data is not readily available.[3][5]

Note: The quantitative values can vary based on factors such as diet, age, and analytical methodology. The provided data serves as a comparative reference.

Metabolic Pathway of this compound

The formation of 4PY is a key step in the catabolism of nicotinamide. The pathway involves the methylation of nicotinamide to N1-methylnicotinamide (MNA), which is then oxidized by aldehyde oxidase to form either 4PY or 2PY. The following diagram illustrates this metabolic conversion.

Metabolic Pathway of this compound Nicotinamide Nicotinamide MNA N1-methylnicotinamide Nicotinamide->MNA NNMT AO Aldehyde Oxidase MNA->AO PY4 This compound (4PY) AO->PY4 PY2 N-methyl-2-pyridone-5-carboxamide (2PY) AO->PY2

Caption: Nicotinamide is methylated to MNA, which is then oxidized by Aldehyde Oxidase to 4PY and 2PY.

Experimental Protocols

Accurate quantification of this compound and its related metabolites is essential for comparative studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Nicotinamide Metabolites

This method allows for the simultaneous determination of nicotinamide, 2PY, and 4PY in biological samples like urine.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 7-ODS-L, 250 mm x 4.6 mm I.D., 7 µm particle size).

  • Mobile Phase: A mixture of 10 mM potassium dihydrogenphosphate and acetonitrile (e.g., 96:4, v/v), with the pH adjusted to 3.0 using phosphoric acid.

  • Flow Rate: Typically 1.0 ml/min.

  • Detection: UV detection at a wavelength of 260 nm.

  • Sample Preparation: Urine samples are centrifuged to remove particulate matter and then can be directly injected or diluted with the mobile phase.

  • Internal Standard: An internal standard, such as isonicotinamide, is often used for improved quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Nicotinamide Metabolites

LC-MS/MS offers higher sensitivity and specificity for the analysis of nicotinamide metabolites, especially in complex matrices like plasma.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase or HILIC column suitable for the separation of polar analytes.

  • Mobile Phase: A gradient elution using a combination of aqueous and organic phases, often with an additive like formic acid to improve ionization. For example, a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry Detection: Operated in the positive ion mode using Selected Reaction Monitoring (SRM) for specific transitions of the analytes and internal standards.

    • Example Transitions:

      • 4PY: Monitoring the transition of the protonated molecular ion to a specific product ion.

      • 2PY: Monitoring the transition of the protonated molecular ion to a specific product ion.

      • MNA: Monitoring the transition of the protonated molecular ion to a specific product ion.

  • Sample Preparation: Plasma or urine samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then evaporated and reconstituted in a suitable solvent before injection. Solid-phase extraction (SPE) can also be used for sample cleanup and concentration.

  • Internal Standard: A stable isotope-labeled internal standard for each analyte is ideal for the most accurate quantification.

The provided protocols are a general guide. Specific parameters may need to be optimized based on the instrumentation and the specific requirements of the study.

References

Assessing the Clinical Relevance of Elevated N-Methyl-4-pyridone-3-carboxamide (4PY): A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Methyl-4-pyridone-3-carboxamide (4PY) with other key biomarkers in assessing cardiovascular risk, particularly in the context of chronic kidney disease (CKD). This document outlines the clinical significance of elevated 4PY, its metabolic pathway, and a comparative analysis of its performance against established and related biomarkers, supported by experimental data and detailed methodologies.

Introduction to this compound (4PY) and its Clinical Significance

This compound (4PY) is a terminal metabolite of niacin (Vitamin B3) and nicotinamide adenine dinucleotide (NAD+). Recent studies have brought the clinical relevance of 4PY to the forefront, identifying it as a potential uremic toxin and a biomarker for adverse clinical outcomes. Elevated plasma concentrations of 4PY have been strongly associated with an increased risk of major adverse cardiovascular events (MACE), especially in individuals with chronic kidney disease (CKD).[1][2] Its accumulation in CKD is attributed to impaired renal clearance.[3] The growing body of evidence suggests that 4PY is not merely a passive indicator of renal dysfunction but may actively contribute to the pathophysiology of cardiovascular disease, making its accurate assessment a subject of intensive research.

The Metabolic Pathway of 4PY

4PY is a downstream product of the NAD+ salvage pathway. When NAD+ is consumed in various cellular processes, nicotinamide is released. This nicotinamide is then methylated to N1-methylnicotinamide, which is further oxidized to either N-Methyl-2-pyridone-5-carboxamide (2PY) or 4PY. The balance between 2PY and 4PY formation can be influenced by genetic factors, such as variants in the ACMSD gene. Both 2PY and 4PY are also linked to increased cardiovascular risk.[3]

NAD_Metabolism NAD NAD+ Nicotinamide Nicotinamide NAD->Nicotinamide NAD+ consumption MNA N1-Methylnicotinamide Nicotinamide->MNA Methylation PY2 2PY MNA->PY2 Oxidation PY4 4PY MNA->PY4 Oxidation

Figure 1: Simplified NAD+ Metabolism Pathway to 2PY and 4PY.

Comparative Analysis of 4PY and Other Cardiovascular Risk Biomarkers in CKD

The clinical utility of a biomarker is best assessed by comparing its performance against existing markers. In the context of cardiovascular risk in CKD, 4PY is evaluated alongside traditional markers like creatinine and other uremic toxins such as indoxyl sulfate and p-cresyl sulfate.

Data Presentation: Biomarker Comparison
BiomarkerWhat it IndicatesTypical Concentration (Healthy)Typical Concentration (Advanced CKD)Prognostic Value for MACE in CKD
4PY NAD+ catabolism, Uremic toxinLow nanomolar rangeSeveral-fold higher than healthy individuals[1]Emerging evidence suggests a strong association with increased risk.[1][3]
2PY NAD+ catabolism, Uremic toxinLow nanomolar rangeSeveral-fold higher than healthy individuals[1]Also associated with increased cardiovascular risk.[3]
Creatinine Muscle metabolism, Renal function~0.6 - 1.2 mg/dLSignificantly elevatedEstablished but limited prognostic value for MACE beyond indicating renal dysfunction.[4]
Indoxyl Sulfate Gut-derived uremic toxinLow micromolar rangeMarkedly elevated[5]Associated with progression of CKD and cardiovascular events.[6]
p-Cresyl Sulfate Gut-derived uremic toxinLow micromolar rangeMarkedly elevated[5]Independently predicts new heart failure events and mortality.[6]

Note: Specific concentration ranges can vary based on the analytical method and patient population.

While creatinine is a cornerstone for diagnosing and staging CKD, its utility as a direct predictor of cardiovascular events can be limited. Uremic toxins like indoxyl sulfate and p-cresyl sulfate have gained attention for their association with adverse outcomes in CKD.[6] Recent studies suggest that 4PY and 2PY may provide additional prognostic information, independent of traditional risk factors.[3] However, more head-to-head comparative studies are needed to definitively establish the superiority of 4PY over or in combination with other biomarkers.

Experimental Protocols for Measuring 4PY

The accurate quantification of 4PY in biological matrices, primarily plasma and serum, is crucial for its clinical evaluation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Key Experiment: Quantification of 4PY in Human Plasma using LC-MS/MS

Objective: To accurately measure the concentration of 4PY in human plasma samples.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled 4PY) to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent, such as 100 µL of the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a binary solvent system is common. For example:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted sample.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for 4PY.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The MRM transitions for 4PY and its internal standard are monitored. For 4PY (protonated molecule [M+H]⁺ at m/z 153.1), a characteristic product ion is selected for quantification (e.g., m/z 136.1).[7]

    • Data Analysis: The concentration of 4PY in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 4PY.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 column) Reconstitution->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Data Data Analysis (Calibration Curve) MSMS->Data Peak Area Ratio Result 4PY Concentration Data->Result Concentration

Figure 2: Experimental Workflow for 4PY Quantification by LC-MS/MS.

Proposed Mechanism of 4PY-Induced Vascular Inflammation

Emerging evidence suggests that 4PY may directly contribute to cardiovascular pathology by promoting vascular inflammation. One proposed mechanism involves the upregulation of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells. This increased expression of VCAM-1 facilitates the adhesion of leukocytes to the blood vessel wall, a critical early step in the development of atherosclerosis.

Inflammation_Pathway PY4 Elevated 4PY EndothelialCell Endothelial Cell PY4->EndothelialCell VCAM1 Increased VCAM-1 Expression EndothelialCell->VCAM1 Upregulation Adhesion Leukocyte Adhesion VCAM1->Adhesion Leukocyte Leukocyte Leukocyte->Adhesion Atherosclerosis Atherosclerosis Adhesion->Atherosclerosis Initiation

Figure 3: Proposed Mechanism of 4PY-Induced Vascular Inflammation.

Conclusion and Future Directions

Elevated this compound is a promising biomarker for cardiovascular risk assessment, particularly in the high-risk CKD population. Its role as a potential uremic toxin that actively participates in vascular inflammation warrants further investigation. While current data are compelling, large-scale prospective studies are needed to directly compare the prognostic value of 4PY with other established and emerging biomarkers. Standardization of analytical methods for 4PY measurement will also be crucial for its broader clinical implementation. For drug development professionals, the metabolic pathway of 4PY and its downstream inflammatory effects may represent novel therapeutic targets for mitigating cardiovascular risk in CKD.

References

Niacin Supplementation and its Impact on N-Methyl-4-pyridone-3-carboxamide (4-Py) Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Recent research has brought increased attention to the metabolic byproducts of niacin (Vitamin B3) supplementation, particularly N-Methyl-4-pyridone-3-carboxamide (4-Py). Elevated levels of 4-Py, along with its isomer N-methyl-2-pyridone-5-carboxamide (2-Py), have been associated with an increased risk of major adverse cardiovascular events (MACE)[1][2][3][4][5]. This guide provides a comparative analysis of how different forms of Vitamin B3 supplementation affect 4-Py levels, supported by available experimental data. It also details the methodologies used to quantify this metabolite.

Quantitative Data on 4-Py Levels in Response to Supplementation

The following table summarizes key findings from studies investigating the impact of niacin and its alternatives on 4-Py levels.

Supplement/InterventionDosageStudy PopulationMatrixKey FindingsReference
Self-selected food intake (Baseline) Varied daily intakeHealthy Japanese female studentsUrineAverage daily urinary excretion of 4-Py was 7.12 ± 3.25 μmol/day. A positive correlation (r = 0.529) was observed between daily niacin equivalent intake and 4-Py excretion.Shibata and Matsuo, 1989[6][7]
Nicotinamide 300 mg (single oral dose)Healthy adult subjectsPlasma & UrineNicotinamide administration led to a more pronounced increase in the excretion of N1-methyl-2-pyridone-5-carboxamide (2-Py) compared to nicotinic acid. While 4-Py was not the primary focus, the study highlights differential metabolism between niacin forms.[8]
Nicotinamide Riboside (NR) 1 g/day for 10 weeksOlder adults with mild cognitive impairmentBloodA greater than 10-fold increase in this compound (Me4Py) was observed.
Nicotinamide Mononucleotide (NMN) 250 mg/day for 12 weeksOlder adultsBloodIncreased blood levels of 4-Py were reported.

Comparative Analysis of Niacin Alternatives

The primary alternatives to standard niacin (nicotinic acid) supplementation are other forms of vitamin B3, such as nicotinamide, nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN).

  • Nicotinic Acid vs. Nicotinamide: While both forms of niacin can lead to the formation of 4-Py, the metabolic pathways differ. Studies in rats suggest that at physiological doses, the primary catabolite of niacin is 4-Py. However, with excess nicotinic acid, nicotinuric acid is the major catabolite, whereas with excess nicotinamide, N1-methylnicotinamide (a precursor to 2-Py and 4-Py) is the major catabolite[9]. Human studies have shown that nicotinamide leads to a greater excretion of 2-Py compared to nicotinic acid, suggesting that the choice of niacin supplement can influence the profile of its metabolites[8].

  • Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN): These NAD+ precursors have gained popularity as alternatives to niacin. Emerging evidence from clinical trials indicates that supplementation with both NR and NMN leads to a significant increase in 4-Py levels. This suggests that increased NAD+ turnover, regardless of the precursor, results in the production of these downstream metabolites.

Signaling Pathways and Experimental Workflows

To visualize the metabolic processes and experimental procedures involved in the analysis of 4-Py, the following diagrams are provided.

Niacin_Metabolism cluster_ingestion Dietary Intake & Supplementation cluster_nad_pool NAD+ Metabolism cluster_excretion Urinary Excretion Products Niacin (Nicotinic Acid) Niacin (Nicotinic Acid) NAD+ NAD+ Niacin (Nicotinic Acid)->NAD+ Nicotinamide Nicotinamide Nicotinamide->NAD+ N1-Methylnicotinamide (MNA) N1-Methylnicotinamide (MNA) Nicotinamide->N1-Methylnicotinamide (MNA) Tryptophan Tryptophan Tryptophan->NAD+ NR / NMN NR / NMN NR / NMN->NAD+ NAD+->Nicotinamide Salvage Pathway N-Methyl-2-pyridone-5-carboxamide (2-Py) N-Methyl-2-pyridone-5-carboxamide (2-Py) N1-Methylnicotinamide (MNA)->N-Methyl-2-pyridone-5-carboxamide (2-Py) Aldehyde Oxidase This compound (4-Py) This compound (4-Py) N1-Methylnicotinamide (MNA)->this compound (4-Py) Aldehyde Oxidase

Caption: Metabolic pathway of niacin to 4-Py.

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Biological_Sample Urine or Plasma Collection Sample_Preparation Deproteinization / Extraction Biological_Sample->Sample_Preparation HPLC High-Performance Liquid Chromatography (HPLC) Sample_Preparation->HPLC MSMS Tandem Mass Spectrometry (MS/MS) HPLC->MSMS Quantification Quantification of 4-Py MSMS->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: Experimental workflow for 4-Py analysis.

Experimental Protocols

Simultaneous Micro-determination of Nicotinamide and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This method, adapted from Shibata et al. (1988), allows for the simultaneous quantification of nicotinamide, 2-Py, and 4-Py in biological samples[10].

1. Sample Preparation (Urine):

  • Urine samples are centrifuged to remove any precipitates.

  • The supernatant is diluted with the mobile phase as required for analysis.

2. Chromatographic Conditions:

  • Column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size)

  • Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v), with the pH adjusted to 3.0 using concentrated phosphoric acid.

  • Flow Rate: 1.0 ml/min

  • Detection: UV detector set at 260 nm.

  • Internal Standard: Isonicotinamide can be used as an internal standard to ensure accuracy.

3. Quantification:

  • The concentration of 4-Py is determined by comparing the peak area of the analyte to that of a standard curve prepared with known concentrations of purified 4-Py.

Note: For plasma samples, a deproteinization step, for example with acetonitrile, is necessary prior to injection into the HPLC system[11]. More recent and sensitive methods often employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification, which offers higher specificity and lower detection limits[12].

Conclusion

The available evidence indicates that supplementation with various forms of vitamin B3, including niacin, nicotinamide, NR, and NMN, leads to an increase in the metabolic byproduct 4-Py. The magnitude of this increase appears to be dose-dependent. Given the emerging association of elevated 4-Py with cardiovascular risk, further research is warranted to fully understand the clinical implications of 4-Py generation following supplementation with different niacin-related compounds. Researchers and drug development professionals should consider monitoring 4-Py levels in clinical trials involving niacin and its derivatives to better assess their overall safety and metabolic effects.

References

A Comparative Analysis of the Biological Activities of N-Methyl-4-pyridone-3-carboxamide and its Precursors in Vascular Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of N-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of niacin, and its direct precursor, N-methylnicotinamide (MNA). Recent studies have illuminated the contrasting roles of these molecules in the pathogenesis of vascular inflammation, a key process in cardiovascular disease. This document summarizes key experimental findings, details relevant methodologies, and visualizes the pertinent biological pathways to inform future research and drug development efforts.

Contrasting Biological Activities: Pro-inflammatory vs. Anti-inflammatory

Experimental evidence reveals a stark contrast in the biological effects of 4PY and its precursor MNA on the vascular endothelium. While 4PY has been identified as a pro-inflammatory agent that promotes vascular inflammation, MNA is generally considered to have anti-inflammatory and vasoprotective properties.[1][2][3][4][5]

A pivotal study demonstrated that physiological levels of 4PY, but not its structural isomer N1-methyl-2-pyridone-5-carboxamide (2PY), induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and promote leukocyte adherence to the vascular endothelium in mice.[1][6] VCAM-1 is a critical adhesion molecule that facilitates the recruitment of immune cells to the vessel wall, a hallmark of early-stage atherosclerosis.[1][2][6] In contrast, MNA has been shown to exert anti-thrombotic and anti-inflammatory effects, in part by promoting the production of the vasodilator and anti-platelet agent prostacyclin.[5] Furthermore, MNA has been demonstrated to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 and to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.[1]

Quantitative Comparison of Biological Activity

The following table summarizes the key quantitative findings from a comparative in vivo study on the effects of 4PY and its isomer 2PY on vascular inflammation. A direct quantitative comparison with MNA from the same study is not available; however, the opposing qualitative effects are well-documented.

CompoundBiological EffectMetricResultSpeciesReference
This compound (4PY) Induction of VCAM-1 Expression Endothelial VCAM-1 Protein (Mean Pixelwise H-score)~2.5-fold increase vs. vehicleMouse[6]
Leukocyte Adhesion Adherent Leukocytes (per field)~3-fold increase vs. vehicleMouse[6]
N1-methyl-2-pyridone-5-carboxamide (2PY) Induction of VCAM-1 Expression Endothelial VCAM-1 Protein (Mean Pixelwise H-score)No significant change vs. vehicleMouse[6]
Leukocyte Adhesion Adherent Leukocytes (per field)No significant change vs. vehicleMouse[6]
N-methylnicotinamide (MNA) Anti-inflammatory Effect Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6)Documented, but direct quantitative comparison with 4PY is lacking.Various (in vitro/in vivo)[1][4]
Anti-thrombotic Activity Dose-dependent thrombolytic responseDemonstrated in vivoRat[5]

Signaling Pathways and Experimental Workflow

The metabolic conversion of niacin and the subsequent signaling cascade leading to vascular inflammation are critical for understanding the differential effects of its metabolites.

Metabolic and Signaling Pathway of Niacin Metabolites in Vascular Inflammation cluster_0 Niacin Metabolism cluster_1 Cellular Effects Excess Niacin Excess Niacin Nicotinamide (NAM) Nicotinamide (NAM) Excess Niacin->Nicotinamide (NAM) N-methylnicotinamide (MNA) N-methylnicotinamide (MNA) Nicotinamide (NAM)->N-methylnicotinamide (MNA) Aldehyde Oxidase Aldehyde Oxidase N-methylnicotinamide (MNA)->Aldehyde Oxidase Anti-inflammatory Effects Anti-inflammatory Effects N-methylnicotinamide (MNA)->Anti-inflammatory Effects Promotes This compound (4PY) This compound (4PY) Aldehyde Oxidase->this compound (4PY) N1-methyl-2-pyridone-5-carboxamide (2PY) N1-methyl-2-pyridone-5-carboxamide (2PY) Aldehyde Oxidase->N1-methyl-2-pyridone-5-carboxamide (2PY) Endothelial Cell Endothelial Cell This compound (4PY)->Endothelial Cell Induces VCAM-1 Expression VCAM-1 Expression Endothelial Cell->VCAM-1 Expression Upregulates Leukocyte Adhesion Leukocyte Adhesion VCAM-1 Expression->Leukocyte Adhesion Promotes Vascular Inflammation Vascular Inflammation Leukocyte Adhesion->Vascular Inflammation Leads to

Caption: Metabolic conversion of excess niacin to MNA, 2PY, and 4PY, and the subsequent pro-inflammatory cascade initiated by 4PY.

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the biological activities of 4PY and its precursors.

In Vivo Mouse Model of Vascular Inflammation
  • Animal Model: C57BL/6J mice are commonly used.

  • Compound Administration: this compound (4PY) and N1-methyl-2-pyridone-5-carboxamide (2PY) are dissolved in a vehicle (e.g., sterile saline). Mice receive intraperitoneal injections of the compounds or vehicle control at specified intervals (e.g., 0, 2, and 4 hours) to maintain elevated circulating levels.[6]

  • Tissue Collection: After a set duration (e.g., 6 hours after the first injection), mice are euthanized, and aortic tissue is harvested for analysis.[6]

Immunohistochemical Analysis of VCAM-1 Expression
  • Tissue Preparation: Harvested aortas are fixed (e.g., in 4% paraformaldehyde), embedded in paraffin, and sectioned.

  • Staining: Sections are incubated with a primary antibody against VCAM-1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). A chromogen is then added to visualize the location of VCAM-1 expression.

  • Quantification: The intensity of VCAM-1 staining in the endothelium is quantified using image analysis software to generate a pixel-wise H-score.[6]

Intravital Microscopy for Leukocyte Adhesion
  • Surgical Preparation: A specific vascular bed (e.g., auricular venules) is surgically exposed in an anesthetized mouse.

  • Imaging: The microcirculation is visualized using an intravital microscope.

  • Quantification: The number of leukocytes adhering to the venular endothelium is counted over a defined area and time period to assess the extent of leukocyte adhesion.[6]

Experimental Workflow for In Vivo Assessment of Vascular Inflammation Start Start Mouse Model Mouse Model Start->Mouse Model Compound Administration Compound Administration Mouse Model->Compound Administration Tissue Harvest Tissue Harvest Compound Administration->Tissue Harvest Immunohistochemistry Immunohistochemistry Tissue Harvest->Immunohistochemistry Intravital Microscopy Intravital Microscopy Tissue Harvest->Intravital Microscopy VCAM-1 Quantification VCAM-1 Quantification Immunohistochemistry->VCAM-1 Quantification Data Analysis & Comparison Data Analysis & Comparison VCAM-1 Quantification->Data Analysis & Comparison Leukocyte Adhesion Quantification Leukocyte Adhesion Quantification Intravital Microscopy->Leukocyte Adhesion Quantification Leukocyte Adhesion Quantification->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: Workflow for in vivo studies of vascular inflammation induced by niacin metabolites.

Conclusion

The available evidence strongly indicates that this compound (4PY) and its precursor N-methylnicotinamide (MNA) have opposing effects on vascular inflammation. 4PY acts as a pro-inflammatory molecule by inducing VCAM-1 expression and promoting leukocyte adhesion to the endothelium. In contrast, MNA exhibits anti-inflammatory and vasoprotective properties. These findings have significant implications for understanding the cardiovascular risks associated with excess niacin intake and for the development of novel therapeutic strategies targeting vascular inflammation. Further research is warranted to elucidate the precise molecular mechanisms underlying the pro-inflammatory effects of 4PY and to explore the therapeutic potential of MNA and its derivatives in cardiovascular disease.

References

Safety Operating Guide

Personal protective equipment for handling N-Methyl-4-pyridone-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling N-Methyl-4-pyridone-3-carboxamide. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol [1]
Appearance White to Off-White Solid
CAS Number 769-49-3
Storage Temperature Store at < -15°C[1]
Water Solubility 115 g/L (Predicted)[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a potentially toxic compound and an irritant.[2][3] It may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against splashes and dust.
Hand Protection Chemically resistant gloves (Nitrile gloves are a suitable choice for incidental contact).Prevents skin contact and absorption.
Body Protection Standard laboratory coat. A chemically resistant apron is recommended for larger quantities.Protects against contamination of clothing and skin.
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes inhalation of dust or vapors.[4][5][6][7]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure the designated work area, preferably within a chemical fume hood, is clean and uncluttered.

  • Assemble all necessary equipment, including a calibrated balance, appropriate glassware, and spill containment materials.

  • Verify that an eyewash station and safety shower are readily accessible.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to control dust and vapors.[4]

  • Use a spatula or other suitable tool to handle the solid material, avoiding the creation of dust.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

3. Experimental Use:

  • Keep all containers of the compound tightly sealed when not in use.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly with soap and water after handling.

4. Spill Management:

  • In the event of a small spill, evacuate the immediate area.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill site.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, absorbent materials) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a sealed, properly labeled hazardous waste container.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[7][8][9] Do not dispose of this chemical down the drain.

Emergency First Aid Procedures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][10] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Workflow for Safe Handling of this compound

prep Preparation - Assemble PPE - Prepare fume hood - Gather materials handling Handling - Weighing in fume hood - Transferring compound - Conducting experiment prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area - Store at < -15°C handling->storage If not all material is used cleanup Post-Handling - Decontaminate work area - Wash hands thoroughly handling->cleanup spill Spill Response - Evacuate and ventilate - Use absorbent material - Collect for disposal handling->spill In case of spill emergency Emergency - Use eyewash/shower - Administer first aid - Seek medical attention handling->emergency In case of exposure disposal Waste Disposal - Collect in labeled hazardous  waste container - Follow institutional protocols cleanup->disposal spill->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.